Precision Analytics for Acylglycine Profiling & Metabolic Flux Executive Summary N-Valerylglycine-13C2,15N is a stable isotope-labeled conjugate of valeric acid (pentanoic acid) and glycine. In the high-stakes field of c...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Analytics for Acylglycine Profiling & Metabolic Flux
Executive Summary
N-Valerylglycine-13C2,15N is a stable isotope-labeled conjugate of valeric acid (pentanoic acid) and glycine. In the high-stakes field of clinical metabolomics and drug development, it serves as a "Gold Standard" Internal Standard (IS). Its primary utility lies in the absolute quantification of acylglycines via Isotope Dilution Mass Spectrometry (IDMS).
Unlike non-labeled standards, this isotopologue corrects for ionization suppression, matrix effects, and extraction inefficiencies in real-time. Crucially, it provides the mass spectral resolution necessary to distinguish n-valerylglycine (a marker of odd-chain fatty acid metabolism and gut microbiome activity) from its clinically critical isomer, isovalerylglycine (the hallmark of Isovaleric Acidemia).
Part 1: Chemical Identity & Isotopic Architecture
To utilize this standard effectively, one must understand its structural mass shift. The labeling occurs exclusively on the glycine moiety, ensuring that the fragmentation patterns in mass spectrometry remain predictable yet distinct from the endogenous analyte.
Structural Specifications
Chemical Name: N-Valerylglycine-13C2,15N (also N-Pentanoylglycine-13C2,15N)
Understanding the biological origin of valerylglycine dictates the experimental design. Unlike isovalerylglycine (derived from Leucine catabolism), n-valerylglycine arises from distinct pathways.
The GLYAT Detoxification Pathway
Acylglycines are formed in the mitochondria to prevent the accumulation of toxic acyl-CoA esters. The enzyme Glycine N-Acyltransferase (GLYAT) conjugates glycine to the acyl-CoA, facilitating urinary excretion.
Biological Pathway Diagram (GLYAT)
This diagram illustrates the enzymatic formation of Valerylglycine, highlighting the entry point for the labeled standard in analysis.
Part 3: Analytical Application (LC-MS/MS)
This is the core technical application. The use of N-Valerylglycine-13C2,15N allows for the differentiation of isomers through co-elution verification (the IS must co-elute exactly with the analyte) while providing a distinct mass channel.
The Isomer Challenge
Isovalerylglycine: Marker for Isovaleric Acidemia (Leucine defect).[2][3]
N-Valerylglycine: Marker for odd-chain fatty acid oxidation or gut dysbiosis.
Problem: Both have the exact same mass (MW 159.18). Mass spectrometry alone cannot distinguish them.
Solution: Chromatographic separation. The 13C2,15N IS confirms the retention time of the n-valeryl peak specifically.
Mass Spectrometry Transition Logic (Negative Mode)
Acylglycines are acidic and analyze best in Negative Electrospray Ionization (ESI-) .
Analyte
Precursor Ion ()
Product Ion (Fragment)
Mechanism
N-Valerylglycine
158.1
74.0
Glycine moiety ()
IS (13C2,15N)
161.1
77.0
Heavy Glycine moiety ()
Technical Note: The mass shift of +3 Da is retained in the product ion because the fragmentation cleaves the amide bond, releasing the glycine portion which carries the labels.
Analytical Workflow Diagram
The following workflow demonstrates the Isotope Dilution methodology.
Part 4: Experimental Protocol (Self-Validating)
This protocol uses the "Spike-Before-Extract" principle. By adding the IS before any manipulation, any loss of analyte during extraction is mirrored by the IS, mathematically cancelling out the error.
Reagents Preparation
Stock Solution: Dissolve 1 mg N-Valerylglycine-13C2,15N in 1 mL Methanol (1 mg/mL). Store at -20°C.
Working IS Solution: Dilute Stock 1:100 in Acetonitrile to yield 10 µg/mL.
Sample Extraction (Urine/Plasma)
Aliquot: Transfer 50 µL of sample to a microcentrifuge tube.
Spike: Add 10 µL of Working IS Solution . Vortex for 10 seconds.
Technical Whitepaper: Chemical Properties and Analytical Applications of N-Valerylglycine-13C2,15N Executive Summary N-Valerylglycine-13C2,15N (also known as N-pentanoylglycine-13C2,15N) is a high-purity stable isotope-l...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Chemical Properties and Analytical Applications of N-Valerylglycine-13C2,15N
Executive Summary
N-Valerylglycine-13C2,15N (also known as N-pentanoylglycine-13C2,15N) is a high-purity stable isotope-labeled internal standard (IS) utilized in clinical metabolomics and newborn screening. Its primary application lies in the precise quantification of N-valerylglycine, a metabolite critical for the differential diagnosis of organic acidemias—specifically in distinguishing Isovaleric Acidemia (IVA) from other fatty acid oxidation defects like Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. This guide details the physicochemical properties, synthesis pathways, and validated LC-MS/MS protocols for this essential reference material.
Chemical Identity & Structural Characterization
The compound is an N-acylglycine formed by the conjugation of valeric acid (pentanoic acid) with a stable isotope-labeled glycine moiety. The labeling occurs exclusively on the amino acid backbone, incorporating two Carbon-13 atoms and one Nitrogen-15 atom.
Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water (acidic pH improves solubility)
Structural Visualization
Synthesis & Quality Control
The synthesis of N-Valerylglycine-13C2,15N follows a modified Schotten-Baumann reaction or an activated ester method to ensure high yield and isotopic integrity.
Reaction: The acyl chloride reacts with the amino group of the labeled glycine under basic conditions (typically NaOH or DIPEA) to neutralize the HCl byproduct and drive the amide bond formation.
Purification: Recrystallization or Preparative HPLC is required to remove unreacted glycine and valeric acid byproducts.
Quality Control Parameters
Isotopic Enrichment: Verified via High-Resolution Mass Spectrometry (HRMS) to ensure <0.5% contribution of M+0 (unlabeled) species, preventing "cross-talk" interference in quantitative assays.
Chemical Purity: >98% by HPLC (UV detection at 210 nm).
NMR Verification:
and NMR must confirm the pentyl chain integrity and the specific -coupling patterns associated with - bonds.
Analytical Applications: LC-MS/MS Protocol
The primary utility of N-Valerylglycine-13C2,15N is as an Internal Standard (IS) for normalizing matrix effects and recovery losses during the quantification of acylglycines in urine or plasma.
Mechanism of Fragmentation (MS/MS)
In positive electrospray ionization (ESI+), the molecule forms a protonated precursor
. Collision-Induced Dissociation (CID) typically cleaves the amide bond.
Precursor Ion:
163.2
Primary Product (Quantifier):
79.0 (Glycine-13C2,15N cation: )
Secondary Product (Qualifier):
85.1 (Valeryl cation: )
Validated Experimental Protocol
A. Sample Preparation (Urine)
Aliquot: Transfer 100
of patient urine into a microcentrifuge tube.
IS Addition: Add 10
of N-Valerylglycine-13C2,15N working solution (10 in Methanol).
Dilution: Add 890
of Mobile Phase A (0.1% Formic Acid in Water).
Centrifugation: Spin at 10,000 x g for 5 minutes to remove particulates.
Injection: Inject 5
of supernatant.
B. LC Conditions
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7
Understanding the distinction between N-Valerylglycine and its isomers is critical for accurate diagnosis.
Isovalerylglycine: The hallmark biomarker for Isovaleric Acidemia (IVA) , a defect in isovaleryl-CoA dehydrogenase.[3][4]
N-Valerylglycine (n-pentanoyl): Often associated with Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency or dietary artifacts. It can also appear in small amounts in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency due to "medium-chain overlap."
Why the IS matters: Chromatographic separation of Isovalerylglycine and N-Valerylglycine is difficult on short columns. Using the specific stable isotope allows for precise retention time matching and quantification, ensuring that a diagnosis of IVA is not missed or falsely assigned due to isomeric interference.
Handling, Storage, & Safety
Storage: Store neat powder at -20°C. Solutions in methanol are stable for 6 months at -20°C.
Stability: Stable against hydrolysis at neutral pH; avoid prolonged exposure to strong acids/bases at elevated temperatures.
Safety: Non-hazardous in small quantities used for analysis. Standard PPE (gloves, goggles) required to prevent contamination of the standard.
References
Tanaka, K., & Isselbacher, K. J. (1967).[4][5] The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. Journal of Biological Chemistry, 242(12), 2966-2972. Link
Vockley, J., & Ensenauer, R. (2006).[6] Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103. Link
PubChem. (2025). N-Isovalerylglycine (Compound Summary). National Library of Medicine. Link
Synthesis of ¹³C, ¹⁵N Labeled N-Valerylglycine: A Technical Guide
Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of N-Valerylglycine, isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) at the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of N-Valerylglycine, isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) at the glycine moiety. Stable isotope-labeled compounds are indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical principles. We detail a synthetic strategy based on the Schotten-Baumann acylation of commercially available [¹³C₂, ¹⁵N]-Glycine, explain the rationale behind each procedural step, and provide a complete workflow from reaction setup to final product validation.
Introduction and Strategic Importance
N-Valerylglycine is an N-acyl amino acid that may be studied in the context of various metabolic pathways.[3][4] The introduction of stable isotopes, such as ¹³C and ¹⁵N, creates a chemically identical version of the molecule with a distinct, higher mass.[5] This mass shift allows the labeled compound to be distinguished from its natural abundance counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][]
The primary applications for ¹³C, ¹⁵N labeled N-Valerylglycine include:
Quantitative Bioanalysis: It serves as an ideal internal standard for LC-MS assays, correcting for sample loss during extraction and variations in instrument response.
Metabolic Flux Analysis: Researchers can trace the metabolic fate of the valeryl and glycine moieties in vivo or in vitro, providing critical insights into biochemical pathways.
Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are used to accurately track the absorption, distribution, metabolism, and excretion (ADME) of parent drugs or related metabolites.[1]
The synthesis described herein is designed for reliability and accessibility, utilizing a classic organic reaction—the Schotten-Baumann acylation—which is well-suited for the N-acylation of amino acids.[7][8][9]
Synthetic Strategy and Retrosynthesis
The most direct and efficient approach to synthesizing N-Valeryl-[¹³C₂, ¹⁵N]glycine is the nucleophilic acyl substitution reaction between isotopically labeled glycine and an activated valeric acid derivative.
Retrosynthetic Analysis:
Our target molecule is disconnected at the amide bond. This retrosynthetic step reveals two key synthons: an acyl cation equivalent (from valeric acid) and a labeled amino anion equivalent (from glycine).
This leads to the forward synthesis strategy: the acylation of [¹³C₂, ¹⁵N]-Glycine with Valeryl Chloride. The Schotten-Baumann reaction conditions, which employ an aqueous base in a two-phase system, are ideal for this transformation.[9][10] The base serves two critical functions:
It deprotonates the amino group of glycine, increasing its nucleophilicity towards the electrophilic acyl chloride.[8]
It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[8][10]
Experimental Workflow Diagram
The overall process from starting materials to the validated final product is outlined in the following workflow.
Caption: Overall workflow for the synthesis and validation of labeled N-Valerylglycine.
Detailed Experimental Protocol
Materials and Reagents
Material/Reagent
CAS Number
Supplier Example
Notes
[¹³C₂, ¹⁵N]-Glycine
112898-03-0
Sigma-Aldrich
≥98% isotopic purity
Valeryl Chloride
638-29-9
Sigma-Aldrich
≥98% chemical purity
Sodium Hydroxide (NaOH)
1310-73-2
VWR
ACS Grade Pellets
Dichloromethane (DCM)
75-09-2
Fisher Scientific
ACS Grade
Hydrochloric Acid (HCl)
7647-01-0
Fisher Scientific
Concentrated, ~37%
Deionized Water
7732-18-5
In-house
>18 MΩ·cm
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Valeryl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Synthesis of N-Valeryl-[¹³C₂, ¹⁵N]glycine
Dissolution of Glycine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of [¹³C₂, ¹⁵N]-Glycine (approx. 12.98 mmol) in 20 mL of deionized water. Cool the flask in an ice bath to 0-5 °C.
Base Addition: Slowly add a solution of 1.1 g of sodium hydroxide (27.5 mmol, 2.1 eq) in 10 mL of deionized water to the glycine solution, ensuring the temperature remains below 10 °C. This forms the sodium glycinate salt in situ.
Acylation: In a separate, dry dropping funnel, prepare a solution of 1.72 g (1.57 mL, 14.28 mmol, 1.1 eq) of valeryl chloride in 15 mL of dichloromethane (DCM).
Reaction Execution: Add the valeryl chloride solution dropwise to the rapidly stirring, cold sodium glycinate solution over 30 minutes. The reaction is biphasic.[9] Maintain the temperature at 0-5 °C during the addition.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 2 hours to ensure the reaction goes to completion.
Purification and Isolation
Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower organic (DCM) layer.
Wash: Wash the remaining aqueous layer with 15 mL of DCM to remove any unreacted valeryl chloride or valeric acid. Discard the organic layer.
Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated HCl dropwise with stirring. The target product will precipitate as a white solid.[11]
Precipitation: Continue stirring the cold slurry for 30 minutes to maximize precipitation.
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with two portions of 20 mL of cold deionized water to remove inorganic salts.
Drying: Dry the product under high vacuum at 40 °C overnight to yield the final N-Valeryl-[¹³C₂, ¹⁵N]glycine. A typical yield is 80-90%.
Characterization and Quality Control
The identity, isotopic enrichment, and purity of the final product must be confirmed using standard analytical techniques.[]
Schotten-Baumann Reaction Mechanism
Caption: Simplified mechanism of the Schotten-Baumann acylation of labeled glycine.
Analytical Data Summary
The following table summarizes the expected analytical results for the successfully synthesized product.
Analysis Technique
Expected Result
Purpose
Mass Spectrometry (ESI-)
[M-H]⁻ ion at m/z 161.1
Confirms molecular weight and isotopic incorporation (Natural abundance is 158.1)
Low Yield: Incomplete reaction can result from insufficient base or hydrolysis of the valeryl chloride. Ensure the initial addition of NaOH is complete and that the valeryl chloride is added slowly to the cold, rapidly stirring solution to favor acylation over hydrolysis.
Product Oiling Out: During acidification, if the product separates as an oil instead of a solid, it may be due to impurities or the presence of excess valeric acid. Try adding the acid more slowly at a lower temperature or perform an additional wash of the basic aqueous layer with an organic solvent like ethyl acetate before acidification.
Isotopic Purity: The isotopic purity of the final product is directly dependent on the purity of the starting [¹³C₂, ¹⁵N]-Glycine.[12] Always use a starting material with the highest available isotopic enrichment. Mass spectrometry is the definitive method to confirm the final isotopic distribution.[5]
References
Vertex AI Search. (2023). Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields. Google Cloud.
PubMed. (2011). The use of stable isotope labelling for the analytical chemistry of drugs.
Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.
Wikipedia. (2023). Isotopic labeling. Wikipedia.
CIL. (n.d.). How Isotopes Are Identified - Isotope Detection Methods.
The Role of Valerylglycine in Inborn Errors of Metabolism: A Technical Guide
Abstract Valerylglycine, specifically N-isovalerylglycine, is a critical biomarker in the diagnosis and management of certain inborn errors of metabolism (IEMs). Its presence and concentration in biological fluids, prima...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Valerylglycine, specifically N-isovalerylglycine, is a critical biomarker in the diagnosis and management of certain inborn errors of metabolism (IEMs). Its presence and concentration in biological fluids, primarily urine, serve as a direct indicator of a metabolic blockage in the leucine catabolism pathway. This technical guide provides an in-depth exploration of the biochemical origins of valerylglycine, its pathophysiological significance in Isovaleric Acidemia (IVA), the analytical methodologies for its quantification, and its utility in clinical practice. This document is intended for researchers, clinical scientists, and drug development professionals engaged in the study and treatment of metabolic disorders.
Introduction: The Metabolic Signature of a Defective Pathway
Inborn errors of metabolism are a diverse group of genetic disorders where a specific enzyme defect disrupts a metabolic pathway, leading to the accumulation of toxic upstream substrates or a deficiency of essential downstream products.[1][2] Valerylglycine is an acylglycine, a class of metabolites that are typically minor byproducts of fatty acid and amino acid metabolism.[3] However, in the context of specific IEMs, the excretion of certain acylglycines is markedly increased, transforming them into crucial diagnostic markers.[3]
The primary IEM associated with elevated valerylglycine is Isovaleric Acidemia (IVA) (OMIM 243500), an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[4][5] This enzyme catalyzes a key step in the breakdown of the branched-chain amino acid leucine.[6] The resulting accumulation of isovaleryl-CoA and its derivatives is toxic, leading to severe metabolic crises, neurological damage, and a characteristic "sweaty feet" odor.[6][7] Valerylglycine represents a detoxification product, formed by the conjugation of the toxic isovaleryl-CoA with glycine, allowing for its excretion in the urine.[8][9] Therefore, the detection and quantification of urinary valerylglycine are cornerstones of diagnosing and monitoring IVA.[10][11]
Biochemical Foundation: Leucine Catabolism and the Glycine Detoxification Pathway
The formation of valerylglycine is a direct consequence of a bottleneck in the leucine catabolic pathway. Understanding this pathway is fundamental to appreciating its role as a biomarker.
The Leucine Catabolism Pathway
Leucine, an essential amino acid, is catabolized in the mitochondria through a series of enzymatic steps to ultimately produce acetyl-CoA and acetoacetate. A critical enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), a flavoenzyme that converts isovaleryl-CoA to 3-methylcrotonyl-CoA.[4][12]
The Pathophysiological Block in Isovaleric Acidemia (IVA)
In individuals with IVA, mutations in the IVD gene lead to a deficient or non-functional IVD enzyme.[7] This deficiency causes the accumulation of isovaleryl-CoA in the mitochondrial matrix. The buildup of this intermediate and its toxic metabolite, isovaleric acid, is responsible for the clinical manifestations of the disease, including metabolic acidosis, hyperammonemia, and encephalopathy.[4][5]
The Glycine Conjugation Rescue Pathway
To mitigate the toxicity of accumulating isovaleryl-CoA, the body utilizes an alternative detoxification route: the glycine conjugation pathway.[8] The enzyme glycine N-acyltransferase (GLYAT) , located in the mitochondria, catalyzes the conjugation of isovaleryl-CoA with the amino acid glycine.[8][13][14] This reaction forms the non-toxic, water-soluble compound N-isovalerylglycine, which is then readily excreted in the urine.[8][15] This detoxification mechanism is crucial for patient survival but can be overwhelmed during periods of metabolic stress, such as illness or high protein intake.[16] Another detoxification mechanism that plays a role when the glycine conjugation system is saturated is the formation of isovaleryl glucuronide.[9][17]
Caption: Metabolic pathway of leucine and N-isovalerylglycine formation in IVA.
Analytical Methodologies for Valerylglycine Quantification
The accurate quantification of urinary valerylglycine is paramount for the diagnosis and therapeutic monitoring of IVA. Gas chromatography-mass spectrometry (GC-MS) has traditionally been the gold standard, though liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are increasingly employed due to their high throughput and sensitivity.[6][18]
The Rationale for Derivatization in GC-MS
Valerylglycine, like other amino acid conjugates, is a polar and non-volatile molecule. Direct analysis by GC is not feasible as it would not volatilize at temperatures compatible with the chromatographic system, and its polar functional groups (carboxylic acid and amide) would cause poor peak shape and adsorption to the column.[11]
Causality behind Experimental Choice: Derivatization is employed to chemically modify the analyte, increasing its volatility and thermal stability.[19] This is achieved by replacing the active hydrogens on the carboxyl and amide groups with non-polar protecting groups. The most common method is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group.[20] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[1][12]
Experimental Protocol: Quantitative Analysis of Urinary Valerylglycine by GC-MS
This protocol describes a self-validating system for the quantification of valerylglycine using stable isotope dilution and GC-MS in selected ion monitoring (SIM) mode.
3.2.1 Materials and Reagents
Urine sample
N-Isovalerylglycine standard
Stable isotope-labeled internal standard (e.g., N-isovalerylglycine-d7)
Ethyl acetate, HPLC grade
Hydrochloric acid (HCl), 5M
Sodium chloride (NaCl)
Sodium sulfate, anhydrous
Pyridine, anhydrous
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
3.2.2 Sample Preparation and Extraction
Normalization: Thaw urine sample and centrifuge to remove sediment. Measure creatinine concentration to normalize excretion values.
Internal Standard Spiking: To 1.0 mL of urine, add a known amount of the stable isotope-labeled internal standard. This is crucial for accurate quantification, as it corrects for variations in extraction efficiency and derivatization yield.
Acidification: Acidify the sample to pH < 2 with 5M HCl. This protonates the carboxylic acid group, making it less water-soluble and more amenable to extraction into an organic solvent.
Liquid-Liquid Extraction: Add NaCl to saturate the aqueous phase, which reduces the solubility of organic acids and improves extraction efficiency. Perform extraction twice with 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
Drying: Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate to remove residual water, which can interfere with the derivatization reaction.
Evaporation: Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
3.2.3 Derivatization (Silylation)
To the dried residue, add 50 µL of anhydrous pyridine to ensure the residue is dissolved and to act as a catalyst.
Add 100 µL of BSTFA + 1% TMCS.
Cap the vial tightly and heat at 70°C for 45 minutes. This step creates the volatile di-TMS derivative of valerylglycine.[7]
3.2.4 GC-MS Analysis
Gas Chromatograph: Agilent 7890B or equivalent
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection: 1 µL, splitless mode at 270°C.
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer: Agilent 5977B MSD or equivalent
Ionization: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM). Monitoring specific ions increases sensitivity and selectivity compared to a full scan.
N-Isovalerylglycine (di-TMS):
Quantifier ion: m/z 158
Qualifier ion: m/z 232 (Molecular ion of the mono-TMS derivative is often weak, so characteristic fragments are chosen).[15][17]
Internal Standard (e.g., N-isovalerylglycine-d7 di-TMS):
Quantifier ion: m/z 165
3.2.5 Data Analysis and Quality Control
Calibration Curve: Prepare a multi-point calibration curve using known amounts of the valerylglycine standard and a fixed amount of the internal standard, taken through the entire extraction and derivatization procedure.
Quantification: Calculate the concentration of valerylglycine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Validation: The protocol is validated by assessing linearity, precision, accuracy, and recovery. The qualifier ion ratio must be within a pre-defined tolerance (e.g., ±20%) of the ratio observed in the standards to confirm identity.
Caption: Experimental workflow for urinary valerylglycine analysis by GC-MS.
Clinical Utility and Interpretation
The measurement of urinary valerylglycine serves multiple crucial roles in the clinical management of IVA.
Diagnosis
The presence of significantly elevated valerylglycine in a urine organic acid profile is a hallmark of IVA.[4][12] While newborn screening often first detects elevated C5-acylcarnitine in dried blood spots, the analysis of urinary organic acids for valerylglycine is a key confirmatory test.[7][10]
Data Presentation: Valerylglycine Concentration
The following table summarizes typical urinary valerylglycine concentrations. It is essential to note that reference ranges can vary between laboratories.
Long-term management of IVA involves a low-protein (leucine-restricted) diet and supplementation with L-carnitine and L-glycine.[15][16]
L-Glycine Supplementation: Providing exogenous glycine (e.g., 150-250 mg/kg/day) enhances the capacity of the glycine conjugation pathway, promoting the formation and excretion of non-toxic valerylglycine.[15][21] This helps to lower the intramitochondrial pool of toxic isovaleryl-CoA.
L-Carnitine Supplementation: Carnitine facilitates the formation of isovalerylcarnitine, another non-toxic conjugate that is excreted, providing an additional detoxification route.[4]
Regular monitoring of urinary valerylglycine levels helps clinicians assess the effectiveness of the dietary and supplemental therapy. A decrease in valerylglycine excretion towards the lower end of the pathological range can indicate good metabolic control. Conversely, a sharp increase can signal an impending metabolic crisis, often triggered by infection or dietary non-compliance, allowing for early intervention.[22]
Future Directions
While valerylglycine is a well-established biomarker, ongoing research continues to refine its utility. The development of high-throughput LC-MS/MS methods allows for more rapid and comprehensive metabolic profiling, including a panel of various acylglycines.[3][6] Further research is needed to fully understand the kinetics of the glycine N-acyltransferase enzyme and to optimize glycine supplementation strategies for different IVA phenotypes.[13] Investigating the complete metabolic signature of IVA, including valerylglycine and other biomarkers, will continue to improve diagnostic accuracy and personalize patient management.
References
Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. (n.d.). MDPI. [Link]
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. ResearchGate. [Link]
Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: New aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103. [Link]
Alarcon, G., et al. (2023). Isovaleric Acidemia: A Case Report. Cureus, 15(11), e49364. [Link]
van der Westhuizen, F. H., et al. (2016). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics, 91, 17.25.1-17.25.12. [Link]
van der Westhuizen, F. H., et al. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols, 3(4), e758. [Link]
van der Westhuizen, F. H., et al. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. PMC. [Link]
Guideline for the diagnosis and management of isovaleryl-CoA-dehydrogenase deficiency (isovaleric acidemia) - a systematic review. (n.d.). E-IMD. [Link]
Niwa, T., et al. (1985). The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia. Clinica Chimica Acta, 152(1-2), 143-149. [Link]
Duez, P., Kumps, A., & Mardens, Y. L. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609-1615. [Link]
Gregersen, N., et al. (1983). in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. Pediatric Research, 17(10), 827-832. [Link]
Ando, T., et al. (1970). A Simple Screening Method for Detecting Isovalerylglycine in Urine of Patients with Isovaleric Acidemia. Clinical Chemistry, 16(5), 420-422. [Link]
Inborn errors of metabolism. (n.d.). PMC, NIH. [Link]
Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Har. (n.d.). JEOL. [Link]
Inborn Errors of Metabolism. (n.d.). StatPearls, NCBI Bookshelf. [Link]
Derivatization Methods in GC and GC/MS. (n.d.). [Link]
Isovaleric Acidemia. (n.d.). Newborn Screening & Surveillance, Kansas Department of Health and Environment. [Link]
Shigematsu, Y., et al. (1982). Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack. Pediatric Research, 16(9), 771-775. [Link]
Vockley, J., et al. (2016). Guideline for the diagnosis and management of isovaleryl-CoA-dehydrogenase deficiency (isovaleric acidemia) - a systematic review. E-IMD. [Link]
Saudubray, J. M., et al. (2024). Classic Isovaleric Acidemia. GeneReviews®, NCBI Bookshelf. [Link]
Yudkoff, M., et al. (1978). The treatment of isovaleric acidemia with glycine supplement. The Journal of Pediatrics, 92(5), 813-817. [Link]
Tanaka, K., et al. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. ResearchGate. [Link]
Ando, T., et al. (1973). Isovaleric acidemia: identification of isovalerate, isovalerylglycine, and 3-hydroxyisovalerate in urine of a patient previously reported as having butyric and hexanoic acidemia. The Journal of Pediatrics, 82(2), 243-248. [Link]
Engel, B., et al. (2018). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(1), 137-148. [Link]
IVA - Isovaleric Acidemia. (n.d.). West Virginia Department of Health and Human Resources. [Link]
Tsikas, D., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(4), 627-647. [Link]
Li, Y., et al. (2017). Detection of inborn errors of metabolism utilizing GC-MS urinary metabolomics coupled with a modified orthogonal partial least squares discriminant analysis. Journal of Chromatography B, 1049-1050, 41-49. [Link]
Kuhara, T. (2010). Simplified method for the chemical diagnosis of organic aciduria using GC/MS. Journal of Chromatography B, 878(13-14), 942-948. [Link]
Lorenzo, M. P., et al. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Journal of Pharmaceutical and Biomedical Analysis, 107, 480-487. [Link]
Introduction: The Significance of N-Valerylglycine and its Isotopically Labeled Standard
An In-Depth Technical Guide to N-Valerylglycine-¹³C₂,¹⁵N for Researchers and Drug Development Professionals N-Valerylglycine, and more commonly its isomer N-isovalerylglycine, is a critical metabolite in the field of cli...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-Valerylglycine-¹³C₂,¹⁵N for Researchers and Drug Development Professionals
N-Valerylglycine, and more commonly its isomer N-isovalerylglycine, is a critical metabolite in the field of clinical chemistry and metabolic research. It is an N-acylglycine, a conjugate of a fatty acid and the amino acid glycine. The accumulation of N-isovalerylglycine in urine and blood is a key diagnostic biomarker for Isovaleric Acidemia, an inherited metabolic disorder affecting leucine metabolism.[1][2][3] In this condition, a deficiency in the isovaleryl-CoA dehydrogenase enzyme leads to the buildup of isovaleryl-CoA, which is then detoxified by conjugation with glycine.[1]
For researchers, scientists, and drug development professionals, the accurate quantification of such biomarkers is paramount. This is where N-Valerylglycine-¹³C₂,¹⁵N becomes an indispensable tool. As a stable isotope-labeled (SIL) internal standard, it represents the gold standard for quantitative analysis using mass spectrometry. Its structure is identical to the endogenous analyte, but it is heavier by 3 Daltons due to the incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom. This mass difference allows it to be distinguished by a mass spectrometer while ensuring it behaves almost identically to the target analyte during sample extraction, chromatography, and ionization, thereby correcting for experimental variability and enabling highly accurate and precise quantification.[4][5]
This guide provides a comprehensive overview of N-Valerylglycine-¹³C₂,¹⁵N, covering its physicochemical properties, commercial suppliers, pricing, and its core application in isotope dilution mass spectrometry.
Physicochemical Properties and Identification
Precise identification of the correct isomer and its labeled counterpart is crucial. While N-valerylglycine (pentanoylglycine) exists, the more clinically relevant and commonly referenced compound is its branched-chain isomer, N-isovalerylglycine. Most commercial standards are for the latter.
Table 1: Key Properties of N-Isovalerylglycine-¹³C₂,¹⁵N
Note: The straight-chain isomer, N-Valerylglycine-¹³C₂,¹⁵N, is also available from some suppliers (e.g., MedChemExpress, CAS 2732393-41-6) and should be selected based on the specific research target.[8]
Commercial Suppliers and Pricing Analysis
The availability and cost of N-Valerylglycine-¹³C₂,¹⁵N can vary. It is a specialized biochemical, often requiring custom synthesis or purchase from dedicated suppliers of stable isotopes and metabolites.
Table 2: Supplier and Pricing Information for N-Isovalerylglycine-¹³C₂,¹⁵N
Disclaimer: Prices are subject to change and may not include shipping or handling fees. It is always recommended to request a formal quote from the supplier.
Core Application: Quantitative Bioanalysis via Isotope Dilution Mass Spectrometry (IDMS)
The primary application of N-Valerylglycine-¹³C₂,¹⁵N is as an internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), the benchmark for quantitative analysis in complex biological matrices like plasma, serum, or urine.
The Principle of Isotope Dilution
The core principle of IDMS is the addition of a known quantity of the SIL-IS to a sample at the very beginning of the analytical workflow. The SIL-IS and the endogenous analyte are chemically identical, meaning they co-elute chromatographically and experience the same behavior during sample extraction, derivatization, and ionization in the mass spectrometer's source. Any sample loss or variation in instrument response will affect both compounds equally. The mass spectrometer, however, easily distinguishes them by their mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the SIL-IS, an extremely precise and accurate concentration can be calculated from a calibration curve prepared in the same manner.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Detailed Experimental Protocol: Quantification of N-Valerylglycine in Urine
This protocol provides a robust workflow for the quantification of N-valerylglycine using its stable isotope-labeled internal standard.
1. Preparation of Standards and Internal Standard Spiking Solution:
Prepare a stock solution of unlabeled N-Valerylglycine (analyte standard) in a suitable solvent (e.g., 50:50 methanol:water) at 1 mg/mL.
Prepare a stock solution of N-Valerylglycine-¹³C₂,¹⁵N (Internal Standard, IS) at 100 µg/mL in the same solvent.
Create a working IS spiking solution by diluting the IS stock to a final concentration of 1 µg/mL. This concentration may need optimization based on expected analyte levels and instrument sensitivity.
From the analyte stock, prepare a series of calibration standards (e.g., 0.01 to 10 µg/mL) in a surrogate matrix (e.g., synthetic urine or charcoal-stripped urine).
2. Sample Preparation:
Thaw frozen urine samples and vortex to ensure homogeneity. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
To 100 µL of each calibrator, quality control (QC) sample, and unknown urine sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL IS spiking solution. Vortex briefly. This step is critical; the IS must be added before any extraction or cleanup to account for subsequent sample loss.
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube or a 96-well plate.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).
3. LC-MS/MS Analysis:
LC System: A standard HPLC or UHPLC system.
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A typical gradient might run from 5% B to 95% B over 5-7 minutes.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Detection: Multiple Reaction Monitoring (MRM).
N-Valerylglycine: Monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion.
N-Valerylglycine-¹³C₂,¹⁵N: Monitor the transition from its precursor ion [M+3+H]⁺ to the same characteristic product ion. The +3 Da shift confirms its identity.
4. Data Analysis:
Integrate the peak areas for both the analyte and the IS for each injection.
Calculate the peak area ratio (Analyte Area / IS Area).
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators. A linear regression with 1/x² weighting is often used.
Determine the concentration of N-Valerylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for biomarker quantification using IDMS.
Conclusion
N-Valerylglycine-¹³C₂,¹⁵N is a highly specialized yet crucial reagent for any laboratory engaged in metabolic research, clinical diagnostics, or drug development involving acylglycine biomarkers. Its use as an internal standard in isotope dilution mass spectrometry provides unparalleled accuracy and precision, ensuring the reliability and validity of quantitative data. By understanding its properties, sourcing it from reputable suppliers, and implementing robust analytical protocols, researchers can confidently measure N-Valerylglycine concentrations to advance our understanding of metabolic diseases and evaluate the efficacy of new therapeutic interventions.
van der Westhuizen, F. H., et al. (2022). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. PMC. [Online] Available at: [Link]
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. Journal of Biological Chemistry. [Online] Available at: [Link]
PubChem. N-Isovaleroylglycine. National Institutes of Health. [Online] Available at: [Link]
Renuse, S., et al. (2022). 13C15N: glucagon-based novel isotope dilution mass spectrometry method for measurement of glucagon metabolism in humans. Clinical Proteomics. [Online] Available at: [Link]
Vallet, C. M., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. [Online] Available at: [Link]
A Senior Application Scientist's Guide to the Certificate of Analysis for N-Valerylglycine-13C2,15N
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Foundational Role of a Certified Isotope-Labeled Standard In the realms of advanced metabolomics, pharmacokine...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Role of a Certified Isotope-Labeled Standard
In the realms of advanced metabolomics, pharmacokinetic studies, and quantitative proteomics, stable isotope-labeled (SIL) internal standards are indispensable tools.[][2] They are widely considered the "gold standard" for quantitative mass spectrometry, providing the highest degree of accuracy by correcting for variability in sample preparation and instrument response.[2] N-Valerylglycine-¹³C₂,¹⁵N is a SIL analog of N-Valerylglycine, a glycine derivative that can be a biomarker for certain metabolic disorders.[3][4]
This guide moves beyond a superficial reading of a Certificate of Analysis (CoA). As a senior application scientist, my objective is to empower you to critically evaluate this foundational document. A CoA is not merely a formality for your records; it is the cornerstone of data integrity, ensuring the identity, purity, and concentration of the standard you rely upon for generating reproducible, high-quality scientific data.[5][6] We will dissect the essential components of a CoA for N-Valerylglycine-¹³C₂,¹⁵N, explaining the causality behind each analytical test and providing the technical framework to validate its performance in your own laboratory.
Deconstructing the Certificate of Analysis: A Multi-Faceted Verification
A comprehensive CoA for a SIL standard is a synthesis of multiple analytical techniques, each providing a crucial piece of evidence.[7][8] It is a document that certifies a product has been tested to meet specific quality and purity standards.[7]
Part 1: Unambiguous Identification
The first and most critical task of the CoA is to confirm, unequivocally, that the material is N-Valerylglycine-¹³C₂,¹⁵N.
Molecular Formula and Mass: The CoA will state the molecular formula, explicitly noting the isotopic labels (e.g., C₅¹³C₂H₁₃¹⁵NO₃). This directly impacts the molecular weight, which will be approximately 3 daltons higher than the unlabeled compound due to the two ¹³C atoms and one ¹⁵N atom.[9]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the definitive technique for identity confirmation. It measures the mass of the molecule with extreme precision. The causality here is that the experimentally measured exact mass must match the theoretically calculated mass for the isotopically labeled formula. This single test provides powerful evidence for both the elemental composition and the presence of the isotopic labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR spectroscopy confirms the specific chemical structure—the precise arrangement of atoms and bonds.
¹H NMR: The proton NMR spectrum verifies the core N-Valerylglycine structure. The key signals, such as the methylene protons of the glycine backbone and the alkyl protons of the valeryl group, must be present at their expected chemical shifts and show the correct splitting patterns.[10]
¹³C NMR: This spectrum directly confirms the location of the ¹³C labels. For N-Valerylglycine-¹³C₂,¹⁵N, where the labels are on the glycine backbone, the two corresponding carbon signals will be significantly enhanced and may show coupling to the ¹⁵N atom, providing definitive proof of the labeling pattern.[11]
Part 2: A Duality of Purity Assessment
For a SIL standard, "purity" is a two-dimensional concept: chemical purity and isotopic purity. Both are critical for preventing analytical interference.
Chemical Purity: This measures the percentage of the target molecule (N-Valerylglycine-¹³C₂,¹⁵N) relative to any other structurally different chemical entities. These could be starting materials, by-products from synthesis, or degradation products.[12]
Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the standard method. The analysis quantifies the area of the main peak relative to the total area of all detected peaks.
Why it Matters: Chemical impurities can co-elute with the analyte or internal standard in a chromatographic run, potentially suppressing or enhancing the MS signal and compromising quantitative accuracy. Regulatory frameworks like the ICH Q3A(R2) guidelines provide a risk-based structure for reporting, identifying, and qualifying impurities in drug substances.[12][13][14]
Isotopic Purity (Isotopic Enrichment): This is a unique and critical parameter for a SIL standard. It defines the percentage of the material that contains the desired heavy isotopes.
Methodology: Mass spectrometry is the primary tool. By examining the mass spectrum of the molecular ion, one can determine the ratio of the desired labeled molecule (M+3) to molecules with fewer labels (e.g., M+2, M+1) and the unlabeled version (M).[15]
Why it Matters: Low isotopic purity means the standard contains a significant amount of the unlabeled analyte ("light" version). In an experiment, this unlabeled component in the internal standard solution will contribute to the signal of the naturally occurring analyte being measured, leading to an overestimation of the analyte's true concentration. High isotopic enrichment (typically >98-99%) is essential for accurate quantification.[9]
Part 3: Quantitative Characterization
The final core component of the CoA is the certified concentration or amount of the material.
Assay/Concentration: This value represents the "true" amount of the N-Valerylglycine-¹³C₂,¹⁵N in the vial.
Methodology: The gold standard for certifying the assay of a pure material is Quantitative NMR (qNMR), which uses an independent, certified reference standard to determine the concentration. Alternatively, a Mass Balance approach may be used, which calculates the assay by subtracting the percentages of all impurities (e.g., water content, residual solvents, non-volatile residues) from 100%.
Why it Matters: The certified assay value is used to prepare the stock solutions from which all calibrators and quality controls are made. Any error in this initial value will propagate throughout the entire analytical run, introducing a systematic bias in all final results.
Data Presentation: Interpreting the Numbers
A well-structured CoA presents quantitative data in clear tables. Below are examples of how these key parameters for a high-quality batch of N-Valerylglycine-¹³C₂,¹⁵N would be displayed.
Table 1: Identity and Purity Specifications
Parameter
Specification
Result
Method
Identity by ¹H NMR
Conforms to structure
Conforms
¹H NMR (500 MHz)
Identity by MS (ESI+)
Theoretical [M+H]⁺: 163.11
Observed [M+H]⁺: 163.11
HRMS
Chemical Purity
≥ 98.0%
99.5%
HPLC-UV
Isotopic Enrichment
≥ 99 atom % ¹³C, ≥ 98 atom % ¹⁵N
99.6 atom % ¹³C, 99.1 atom % ¹⁵N
LC-MS
| Assay (as is) | Report Value | 99.2% (w/w) | Mass Balance |
Experimental Workflow & Protocol: From Vial to Validated Data
Trust in a certified standard is paramount, but verification is essential.[6] The protocols you use must act as a self-validating system. The following diagram and protocol outline a typical workflow for receiving and implementing N-Valerylglycine-¹³C₂,¹⁵N as an internal standard in a quantitative LC-MS/MS assay.
Caption: User Workflow for a Certified Isotope-Labeled Standard
Protocol: LC-MS/MS Verification of N-Valerylglycine-¹³C₂,¹⁵N
This protocol describes a method to confirm the identity and assess the level of unlabeled material in the certified standard.
1. Objective:
To verify the mass identity of N-Valerylglycine-¹³C₂,¹⁵N and to estimate the signal contribution from its corresponding unlabeled (M) form. This protocol is a crucial self-validation step before using the standard in quantitative studies.
2. Materials:
N-Valerylglycine-¹³C₂,¹⁵N certified reference material
N-Valerylglycine (unlabeled standard, if available, for confirmation)
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
Calibrated analytical balance and volumetric flasks
3. Stock Solution Preparation:
Allow the vial of N-Valerylglycine-¹³C₂,¹⁵N to equilibrate to room temperature before opening.
Accurately weigh approximately 1 mg of the standard.
Using the Assay value from the CoA, calculate the exact volume of 50:50 acetonitrile/water required to create a 1.00 mg/mL stock solution of the pure compound.
Causality: Using the certified assay value corrects for any non-analyte mass (e.g., water), ensuring the final concentration is accurate.
Prepare serial dilutions to create a working solution of approximately 1 µg/mL.
4. LC-MS/MS Instrumentation and Conditions:
LC System: Standard HPLC or UHPLC system.
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Gradient:
Time (min)
% Mobile Phase B
0.0
5
3.0
95
4.0
95
4.1
5
| 5.0 | 5 |
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source in positive ion mode.
Causality: An ideal SIL standard would show zero signal in the unlabeled channel. In practice, a small peak may be present due to the isotopic distribution of the atoms and any minor unlabeled impurity.
Acceptance: The area of the peak in the unlabeled channel should be insignificant relative to the area of the peak in the labeled channel (e.g., <0.5%). This confirms that the contribution of the unlabeled material from the internal standard to the analyte signal will be negligible, ensuring data accuracy. This validation aligns with principles outlined in FDA guidance for analytical procedures.[16][17]
Conclusion: The CoA as a Pact of Scientific Integrity
The Certificate of Analysis for a stable isotope-labeled standard like N-Valerylglycine-¹³C₂,¹⁵N is more than a specification sheet; it is a detailed testament to the quality of a critical reagent. For the researcher, it provides the foundational evidence needed to trust experimental results. For the drug development professional, it is a key piece of documentation supporting regulatory compliance and data traceability.[5] By understanding the causality behind the analytical tests, critically evaluating the quantitative data, and performing essential in-lab verification, scientists can uphold the highest standards of analytical rigor and ensure the integrity and reproducibility of their work.
References
Vertex AI Search. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications | Organic Letters - ACS Publications.
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.
Royal Society of Chemistry. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry.
University of Toronto. New developments in isotope labeling strategies for protein solution NMR spectroscopy.
BOC Sciences. Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
SpringerLink. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.
ICH. Quality Guidelines.
ACS Publications. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews.
ICH. (2006). ICH Q3B(R2) Impurities in New Drug Products.
Silantes. (2025). Stable Isotope-Labeled Peptides via Solid Phase Synthesis.
reposiTUm. DIPLOMATHESIS Design and Synthesis of Isotope-Labeled Amino Acids and Precursors for Protein NMR Characterization.
Enviropass. Certificate of Analysis COA.
Sigma-Aldrich. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies.
PubChem - NIH. Valerylglycine | C7H13NO3.
PubChem - NIH. N-Isovaleroylglycine | C7H13NO3.
LabAlley. (2025). How to Read a Chemical Certificate of Analysis (COA).
Reactivo. Understanding Batch Certificates and CoAs: How to Verify Chemical Quality.
Cole-Parmer. (2021). 3 Details Every Certificate of Analysis (CoA) Should Address.
ContractLaboratory.com. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components.
FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
PubMed. Stable Isotope Dilution Analysis of Isovalerylglycine in Amniotic Fluid and Urine and Its Application for the Prenatal Diagnosis of Isovaleric Acidemia.
Cambridge Isotope Laboratories, Inc. Stable Isotope Standards For Mass Spectrometry.
ResearchGate. (2025). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia.
PMC. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation.
Natural Abundance & Analytical Profiling of N-Valerylglycine: A Technical Guide
Executive Summary N-Valerylglycine (N-pentanoylglycine) is a minor endogenous metabolite belonging to the N-acylglycine class.[1] Unlike its structural isomer N-isovalerylglycine —a critical biomarker for Isovaleric Acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Valerylglycine (N-pentanoylglycine) is a minor endogenous metabolite belonging to the N-acylglycine class.[1] Unlike its structural isomer N-isovalerylglycine —a critical biomarker for Isovaleric Acidemia (IVA)—N-valerylglycine is primarily associated with the detoxification of valeric acid derived from gut microbial fermentation and, to a lesser extent, odd-chain fatty acid oxidation.
This technical guide provides a comprehensive analysis of the natural abundance, biosynthetic origins, and quantification protocols for N-valerylglycine. It is designed for researchers requiring high-fidelity separation of isomeric acylglycines in metabolomic profiling and clinical diagnostics.
Chemical Identity & Biological Context[1][2][3][4][5][6][7]
N-Valerylglycine is the glycine conjugate of valeric acid (pentanoic acid). In biological systems, it functions as a detoxification product, facilitating the urinary excretion of valeryl-CoA moieties that would otherwise accumulate in the mitochondrial matrix.
Structural Differentiation: The Isomer Challenge
A critical analytical challenge is distinguishing N-valerylglycine from its branched-chain isomer, N-isovalerylglycine. While they share the same molecular mass (
), their metabolic origins and clinical significance differ profoundly.
Feature
N-Valerylglycine (n-Valeryl)
N-Isovalerylglycine (i-Valeryl)
Structure
Straight-chain (C5)
Branched-chain (C5)
Precursor
Valeryl-CoA
Isovaleryl-CoA
Primary Origin
Gut Microbiome (Fiber fermentation), Odd-chain FA oxidation
Leucine Catabolism (Endogenous)
Clinical Marker
Dysbiosis (Putative), MADD (Minor)
Isovaleric Acidemia (Major)
CAS Number
24003-66-5
16284-60-9
Biosynthetic Origins: The Gut-Liver Axis
The formation of N-valerylglycine is a two-compartment process involving the gut microbiota and host hepatic mitochondria.
Microbial Fermentation: Colonic bacteria ferment dietary fiber and resistant starch, producing short-chain fatty acids (SCFAs), including valerate (pentanoate).
Hepatic Conjugation: Valerate enters the portal circulation and is activated to Valeryl-CoA in the liver. The enzyme Glycine N-Acyltransferase (GLYAT) transfers the acyl group to glycine, forming N-valerylglycine.
Pathway Visualization
The following diagram illustrates the metabolic trajectory from dietary input to urinary excretion.
Figure 1: Biosynthetic pathway of N-Valerylglycine highlighting the Gut-Liver metabolic axis.
Natural Abundance Profile
In healthy individuals, N-valerylglycine is present at trace levels , significantly lower than isovalerylglycine. Its abundance is highly variable and dependent on diet (fiber intake) and gut microbiome composition.
Reference Ranges (Estimated)
Note: Values are derived from metabolomic datasets of healthy controls. "Trace" indicates detection often falls below the limit of quantitation (LOQ) in standard clinical assays unless enriched.
Biofluid
Concentration Range (Healthy)
Notes
Urine
< 2.0 µmol/mmol creatinine
Often 10-50x lower than Isovalerylglycine.
Serum/Plasma
< 0.1 µM
Rapidly cleared by kidneys; rarely detected in routine screens.
Feces
Variable
Reflects direct microbial production; not commonly measured.
Clinical Deviations[9]
Elevation: May be observed in Multiple Acyl-CoA Dehydrogenase Deficiency (MADD/Glutaric Acidemia Type II) due to impaired oxidation of straight-chain fatty acids, though hexanoylglycine is the more prominent marker.
Dysbiosis: Emerging research suggests correlations between elevated urinary valerylglycine and specific gut bacterial overgrowth, distinguishing it from the endogenous leucine-derived isovalerylglycine.
Analytical Methodology: UHPLC-MS/MS Protocol
To accurately quantify N-valerylglycine and resolve it from its isomer, a high-resolution separation is required. The following protocol utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) .
Experimental Design Pillars
Isomeric Separation: A C18 column with adequate length (100mm+) is essential to chromatographically resolve N-valerylglycine (more hydrophobic, later retention) from N-isovalerylglycine.
Acidic Stabilization: Acylglycines are stable in acidic media; samples should be acidified immediately to prevent hydrolysis.
MRM Specificity: While precursor ions are identical, retention time is the primary discriminator.
Figure 2: Analytical workflow for the extraction and quantification of N-Valerylglycine.
References
Human Metabolome Database (HMDB). Metabocard for N-Valerylglycine (HMDB0000656/Analogous). Available at: [Link]
Badenhorst, C.P., et al. (2013). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation." Expert Opinion on Drug Metabolism & Toxicology.
Hobert, J.A., et al. (2016). "Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)." Current Protocols in Human Genetics.
PubChem. Compound Summary: N-Valerylglycine (CID 151080). National Library of Medicine. Available at: [Link]
FooDB. Compound: Valerylglycine (FDB022321).[1] Available at: [Link]
Isotopic Enrichment of N-Valerylglycine-13C2,15N: A Technical Guide
Executive Summary This technical guide details the synthesis, validation, and application of N-Valerylglycine-13C2,15N (N-pentanoylglycine-13C2,15N) as a stable isotope-labeled internal standard (SIL-IS). Designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis, validation, and application of N-Valerylglycine-13C2,15N (N-pentanoylglycine-13C2,15N) as a stable isotope-labeled internal standard (SIL-IS). Designed for researchers in metabolomics and clinical diagnostics, this document addresses the critical need for precise quantification of acylglycines in biological matrices. N-Valerylglycine is a key analyte in the profiling of fatty acid oxidation disorders (FAODs) and organic acidemias. The use of a triple-labeled isotopologue (
) provides a +3 Da mass shift, ensuring interference-free resolution from endogenous metabolites in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Introduction: The Role of Acylglycines in Metabolomics
Acylglycines are conjugates of acyl-CoA esters and glycine, formed via the action of glycine N-acylase. They serve as a detoxification mechanism, preventing the accumulation of toxic acyl-CoA intermediates in mitochondria. In clinical diagnostics, the profile of urinary acylglycines is a direct readout of specific enzymatic defects in fatty acid
-oxidation and branched-chain amino acid catabolism.
N-Valerylglycine (the straight-chain isomer) is distinct from its branched isomer, N-Isovalerylglycine (a marker for Isovaleric Acidemia). Accurate differentiation and quantification of these isomers require high-fidelity internal standards.
Why
Enrichment?
While deuterated standards (e.g.,
-valeryl) are common, they suffer from the "deuterium isotope effect," where slight chromatographic shifts can separate the standard from the analyte, compromising quantification accuracy. Carbon-13 and Nitrogen-15 labeling on the glycine backbone eliminates this issue, as these heavy isotopes do not significantly alter lipophilicity or retention time, ensuring perfect co-elution with the endogenous analyte.
Chemical Synthesis Strategy
The synthesis of N-Valerylglycine-13C2,15N is achieved via a Schotten-Baumann reaction or an anhydrous acylation, coupling commercially available Glycine-13C2,15N with Valeryl Chloride .
Solubilization: Dissolve 1.0 equivalent (eq) of Glycine-13C2,15N in 2.2 eq of 2M NaOH at 0°C. The excess base is critical to neutralize the HCl generated during acylation and keep the glycine amine nucleophilic.
Acylation: Dropwise add 1.1 eq of Valeryl Chloride to the reaction mixture while vigorously stirring. Maintain temperature < 5°C to prevent hydrolysis of the acid chloride.
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor consumption of glycine via TLC (ninhydrin stain) or direct MS infusion.
Workup:
Wash the alkaline aqueous phase with DCM to remove unreacted acid chloride and neutral byproducts.
Acidification: Carefully acidify the aqueous phase with 6M HCl to pH ~2.0. This protonates the N-Valerylglycine carboxylate (
to ), making it extractable into organic solvent.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
).
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture to yield high-purity N-Valerylglycine-13C2,15N.
Synthesis Pathway Diagram[2]
Figure 1: Synthetic route for N-Valerylglycine-13C2,15N via Schotten-Baumann acylation.
Analytical Validation
Before use in clinical assays, the synthesized standard must undergo rigorous structural confirmation.
Mass Spectrometry Characterization
The incorporation of stable isotopes results in a predictable mass shift.
Compound
Formula
Monoisotopic Mass (Neutral)
Precursor Ion [M-H]⁻ (Negative Mode)
Native N-Valerylglycine
159.09 Da
158.08
N-Valerylglycine-13C2,15N
162.09 Da
161.08
Calculation Logic:
Glycine backbone (
) is replaced by and .
Mass shift =
Da.
MS/MS Fragmentation Pathway
In negative electrospray ionization (ESI-), acylglycines typically fragment to yield the glycine moiety. This transition is highly specific.
Native Transition:
158 74 (Glycine enolate ion, )
Labeled Transition:
161 77 ()
Figure 2: ESI- Fragmentation pathway of N-Valerylglycine-13C2,15N monitoring the glycine product ion.
Application Protocol: LC-MS/MS Analysis
This protocol describes the use of N-Valerylglycine-13C2,15N as an Internal Standard (IS) for urinary acylglycine profiling.
Sample Preparation
Aliquot: Transfer 100
of patient urine into a microcentrifuge tube.
Internal Standard Spike: Add 10
of N-Valerylglycine-13C2,15N working solution (e.g., 100 in methanol).
Protein Precipitation: Add 400
of ice-cold Acetonitrile (ACN). Vortex for 30 seconds.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Evaporation: Transfer supernatant to a clean vial and evaporate to dryness under
stream.
Reconstitution: Reconstitute in 100
of Mobile Phase A (0.1% Formic Acid in Water).
LC-MS/MS Parameters
Chromatography (UHPLC):
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8
). Note: High aqueous stability is required to retain polar acylglycines.
Gradient: 0-1 min (1% B), 1-8 min (1% to 60% B), 8-10 min (95% B).
Critical Separation: Ensure baseline separation between N-Valerylglycine (RT ~4.2 min) and N-Isovalerylglycine (RT ~4.0 min).
Mass Spectrometry (QQQ):
Ionization: ESI Negative Mode.
Source Temp: 450°C.
MRM Transitions:
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
N-Valerylglycine
158.1
74.0
15
N-Valerylglycine-13C2,15N (IS)
161.1
77.0
15
Data Analysis & Quantification
Calculate the response ratio (
). Quantification is performed using a linear calibration curve () constructed with unlabeled N-Valerylglycine standards normalized to the constant concentration of the IS.
References
Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
Pitt, J. J., et al. (2002). "Method for the simultaneous determination of plasma acylcarnitines and urine acylglycines using electrospray ionization tandem mass spectrometry." Clinical Chemistry. Link
Isotope.com (CIL). "Stable Isotope Standards for Mass Spectrometry - Metabolic Screening." Cambridge Isotope Laboratories. Link
Bona, E., et al. (2022). "Synthesis and applications of isotopically labeled compounds in metabolomics." Metabolites.[4][5][6] Link
Kuhara, T. (2005). "Diagnosis of inborn errors of metabolism using filter paper urine, urease treatment, and gas chromatography–mass spectrometry." Journal of Chromatography B. Link
N-Valerylglycine-13C2,15N as an internal standard in LC-MS/MS
Abstract This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-Valerylglycine (N-pentanoylglycine) in biological matrices....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-Valerylglycine (N-pentanoylglycine) in biological matrices. We focus on the critical application of N-Valerylglycine-13C2,15N as a stable isotope-labeled internal standard (SIL-IS). Unlike deuterated standards, which often suffer from deuterium-hydrogen exchange and chromatographic isotope effects, the 13C/15N-labeled analog provides perfect co-elution and ionization tracking. This method is optimized to chromatographically resolve N-Valerylglycine from its clinically significant isomer, N-Isovalerylglycine (a marker for Isovaleric Acidemia), ensuring diagnostic specificity.
Introduction & Scientific Rationale
The Biological Context
Acylglycines are glycine conjugates of acyl-CoA esters, serving as a detoxification pathway for organic acids.[1]
N-Isovalerylglycine (IVG): The primary biomarker for Isovaleric Acidemia (IVA) , an inborn error of leucine metabolism caused by isovaleryl-CoA dehydrogenase deficiency.[2]
N-Valerylglycine (VG): An isomer of IVG derived from valeric acid (pentanoic acid). It is often associated with gut microbiome metabolism or specific fatty acid oxidation defects.
The Analytical Challenge: IVG and VG are isobaric (MW ~159.18 Da). Mass spectrometry alone cannot distinguish them. Accurate quantification requires chromatographic separation.
Why N-Valerylglycine-13C2,15N?
In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) are the primary source of error. An ideal internal standard must behave exactly like the analyte.
Deuterated Standards (e.g., d9-Valerylglycine): Often exhibit slightly shorter retention times than the unlabeled analyte due to the "deuterium isotope effect" on lipophilicity. This results in the standard eluting in a slightly different matrix background than the analyte, compromising correction accuracy.
13C/15N Standards: Carbon-13 and Nitrogen-15 isotopes do not significantly alter the physicochemical properties or retention time. N-Valerylglycine-13C2,15N co-elutes perfectly with the analyte, experiencing the exact same ionization environment, thereby providing the highest tier of data integrity (Type I correction).
Technical Specifications
Analytes and Standards
Compound
Chemical Formula
Monoisotopic Mass (Da)
Labeling
N-Valerylglycine
C7H13NO3
159.0895
None
N-Valerylglycine-13C2,15N
C5(13C)2H13(15N)O3
162.0940
Glycine moiety: 13C2, 15N
Note: The +3 Da mass shift is located on the glycine fragment, ensuring the fragment ion also retains the mass shift.
Analytical Workflow & Logic
The following diagram illustrates the critical decision points in the workflow, specifically the separation of isomers and the role of the internal standard.
Figure 1: Analytical workflow emphasizing the chromatographic resolution of isobaric acylglycines.
Detailed Protocol
Reagents & Preparation
Stock Solution (Analyte): 1 mg/mL N-Valerylglycine in 50:50 Methanol:Water.
Internal Standard (IS) Stock: 100 µg/mL N-Valerylglycine-13C2,15N in 50:50 Methanol:Water.
Working IS Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile (this serves as the precipitation agent).
Sample Preparation (Protein Precipitation)
Rationale: Simple precipitation is preferred over SPE for short-chain acylglycines to prevent breakthrough losses on C18 cartridges due to high polarity.
Aliquot: Transfer 50 µL of sample (Urine or Plasma) into a 1.5 mL microcentrifuge tube.
Spike & Precipitate: Add 200 µL of Working IS Solution (Acetonitrile containing N-Valerylglycine-13C2,15N).
Note: This achieves a 1:4 dilution and introduces the IS simultaneously.
Vortex: Mix vigorously for 30 seconds.
Centrifuge: 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.
Dilution (Optional): If peak shapes are poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection.
Liquid Chromatography (LC) Conditions
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
Column: High-strength silica C18 (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
Causality: The HSS T3 phase is specifically designed to retain polar compounds like acylglycines under 100% aqueous conditions, which is necessary for resolving the early-eluting isomers.
Note on Transitions: The primary transition loses the acyl chain to detect the glycine fragment. Since the label is on the glycine (13C2, 15N), the product ion shifts from 76 to 79.
Validation & Quality Assurance
To ensure the "Self-Validating" nature of this protocol, the following criteria must be met:
Isomer Resolution Test:
Inject a mixture of Isovalerylglycine and Valerylglycine standards.
Requirement: Baseline separation (Resolution Rs > 1.5) must be achieved. Valerylglycine typically elutes after Isovalerylglycine on a C18 column due to the linear chain being slightly more lipophilic than the branched chain.
IS Response Consistency:
Monitor the absolute peak area of N-Valerylglycine-13C2,15N across the run.
Requirement: CV < 15% across all samples. A drop in IS area indicates matrix suppression; a rise indicates enhancement. The ratio (Analyte/IS) corrects for this, provided the signal is not fully suppressed.
Linearity:
Range: 0.5 µM to 100 µM.
R² > 0.995 using 1/x weighting.
References
Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
Kuhara, T. (2005). "Diagnosis of inborn errors of metabolism using filter paper urine, urease treatment, and gas chromatography–mass spectrometry." Journal of Chromatography B.
Pitt, J. J., et al. (2002). "Determination of acylglycines in urine by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B.
Clinical and Laboratory Standards Institute (CLSI). (2014). "C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline."
Disclaimer: This protocol is for research and development purposes. Clinical diagnostic applications require validation according to local regulatory standards (e.g., CLIA, CAP, ISO 15189).
Quantitative analysis of urinary acylglycines using UPLC-MS/MS
Application Note: High-Throughput Quantitative Analysis of Urinary Acylglycines via UPLC-MS/MS Executive Summary This application note details a robust, high-throughput protocol for the quantification of urinary acylglyc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Quantitative Analysis of Urinary Acylglycines via UPLC-MS/MS
Executive Summary
This application note details a robust, high-throughput protocol for the quantification of urinary acylglycines, critical biomarkers for the diagnosis of Inborn Errors of Metabolism (IEM), specifically Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias (OAs). Unlike traditional GC-MS methods requiring time-consuming derivatization, this protocol utilizes an underivatized approach on a UPLC-MS/MS platform.
Key Advantages:
Specificity: Chromatographic resolution of isobaric isomers (Isovalerylglycine vs. 2-Methylbutyrylglycine).
Throughput: "Dilute-and-shoot" sample preparation reduces turnaround time to <15 minutes per sample.
Sensitivity: Low LOQ (Limit of Quantitation) suitable for neonatal screening follow-up.
Biochemical Context & Clinical Significance
Acylglycines are formed in the mitochondria where the enzyme Glycine N-Acyltransferase (GLYAT) conjugates acyl-CoA esters with glycine. This pathway acts as a detoxification mechanism, preventing the accumulation of toxic acyl-CoA intermediates when downstream dehydrogenases are deficient.
Figure 1: Acylglycine Formation Pathway
Caption: The detoxification of toxic Acyl-CoA esters into water-soluble Acylglycines via Glycine N-Acyltransferase.
-Glycine labeled analogs) is essential to correct for matrix effects in urine.
Sample Preparation (Dilute-and-Shoot)
Rationale: Urinary acylglycines are highly polar and present in relatively high concentrations in affected patients. Extensive extraction (LLE/SPE) often leads to loss of polar analytes like Propionylglycine.
Thaw urine samples to room temperature and vortex for 10 seconds.
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
Aliquot 50 µL of supernatant into a 96-well plate or microcentrifuge tube.
Add 450 µL of Internal Standard Solution (in Mobile Phase A).
Note: Using aqueous mobile phase as the diluent ensures peak shape integrity for early eluters on Reverse Phase columns.
Vortex and centrifuge again (3,000 x g, 2 min).
Inject 5 µL onto the UPLC-MS/MS.
Chromatographic Conditions
System: UPLC (e.g., Waters ACQUITY or Agilent 1290).
Column:HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
Expert Insight: Standard C18 columns often fail to retain Propionylglycine. The HSS T3 technology (high strength silica) is designed to withstand 100% aqueous mobile phases, allowing for the retention of polar small molecules.
The following Multiple Reaction Monitoring (MRM) transitions utilize the loss of the glycine moiety or specific acyl-chain fragments.
Table 1: Key MRM Transitions
Analyte
Precursor ()
Product ()
Cone Voltage (V)
Collision Energy (eV)
Disease Association
Propionylglycine
132.1
76.0
20
12
Propionic Acidemia
Isobutyrylglycine
162.1
76.0
22
14
IBD Deficiency
Butyrylglycine
162.1
76.0
22
14
SCAD Deficiency
2-Methylbutyrylglycine
176.1
85.1
24
16
2-MBCD Deficiency
Isovalerylglycine
176.1
85.1
24
16
Isovaleric Acidemia
Hexanoylglycine
190.1
76.0
26
18
MCAD Deficiency
Phenylpropionylglycine
222.1
176.1
28
20
MCAD Deficiency (Medium Chain)
Suberylglycine
246.1
172.1
30
22
MCAD / MADD
Note: Transitions should be optimized for specific instrument platforms (e.g., Waters Xevo vs. Sciex QTRAP).
Critical Analytical Challenge: Isomer Separation
A defining requirement for this assay is the separation of Isovalerylglycine (IVG) and 2-Methylbutyrylglycine (2MBG) . Both share the precursor
176.1 and product 85.1.
Clinical Implication: IVG indicates Isovaleric Acidemia (treatable with leucine restriction), while 2MBG indicates 2-Methylbutyryl-CoA Dehydrogenase deficiency (often benign or distinct management).
Resolution Strategy: The HSS T3 column and the shallow gradient between 1.0 and 6.0 minutes are engineered specifically to resolve these peaks. IVG typically elutes after 2MBG.
Figure 2: Analytical Workflow & Decision Logic
Caption: Analytical workflow highlighting the critical chromatographic separation of isobaric species.
Validation & Quality Assurance
To ensure Trustworthiness and Self-Validation :
Creatinine Normalization: All quantitative results must be reported as mmol/mol creatinine. Urine concentration varies based on hydration; raw concentration (µmol/L) is clinically invalid without this correction [1].
Linearity: The method should demonstrate linearity from 0.5 µmol/L to 100 µmol/L (
).
Matrix Effects: Perform "post-column infusion" experiments during validation. Inject a blank urine matrix while infusing the standard mix to identify suppression zones. The dilute-and-shoot method relies heavily on the co-eluting Internal Standard to compensate for ion suppression [2].
References
Mayo Clinic Laboratories. (2023). Acylglycines, Quantitative, Random, Urine. Retrieved from [Link]
National Institutes of Health (PubMed). (2012). Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
ARUP Laboratories. (2023). Acylglycines, Quantitative, Urine. Retrieved from [Link]
Quest Diagnostics. (2023). Acylglycines, Quantitative Panel, Urine. Retrieved from [Link]
Application Notes and Protocols for the Comprehensive Analysis of Acylglycines in Urine
Introduction: The Clinical and Research Significance of Urinary Acylglycines Acylglycines, a class of metabolites formed from the conjugation of acyl-CoA molecules with glycine, are pivotal biomarkers in the diagnosis an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Clinical and Research Significance of Urinary Acylglycines
Acylglycines, a class of metabolites formed from the conjugation of acyl-CoA molecules with glycine, are pivotal biomarkers in the diagnosis and monitoring of inborn errors of metabolism.[1] Elevated concentrations of specific acylglycines in urine are characteristic of several genetic disorders, including fatty acid β-oxidation disorders and organic acidemias.[2] In these conditions, a deficiency in a specific enzyme leads to the accumulation of acyl-CoA esters, which are then shunted into an alternative metabolic pathway: conjugation with glycine.[1] The resulting acylglycines are subsequently excreted in the urine.[3] Consequently, the accurate and precise quantification of urinary acylglycines is a cornerstone of diagnostic and research applications in clinical chemistry and drug development, providing a non-invasive window into metabolic dysregulation.[3][4] This is particularly crucial for the early diagnosis and management of affected individuals to prevent severe neurological damage or death.[5][6]
This comprehensive guide provides detailed protocols and expert insights into the sample preparation of urine for acylglycine analysis. We will delve into the most common and robust extraction techniques, the rationale behind each step, and the subsequent analytical considerations for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pre-Analytical Considerations: Laying the Foundation for Reliable Results
Before embarking on any extraction protocol, it is imperative to consider the pre-analytical variables that can significantly impact the accuracy and reproducibility of your results.
Sample Collection and Storage: A random urine specimen is typically collected in a clean container with no preservatives.[7] For optimal stability, especially for long-term storage, samples should be frozen.[8] While refrigerated storage is acceptable for shorter periods, freezing is preferred to minimize the degradation of target analytes.[8]
Internal Standards: The Key to Accuracy: The use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis by mass spectrometry.[9] These standards, which are chemically identical to the analyte of interest but contain heavy isotopes (e.g., ²H, ¹³C), are added to the sample at the very beginning of the preparation process.[2][9] They co-elute with the target analyte and experience similar matrix effects, allowing for reliable correction of variations in extraction recovery, instrument response, and ion suppression or enhancement.[7][10] This isotope dilution mass spectrometry approach is fundamental to achieving high accuracy and precision.[2]
Core Sample Preparation Methodologies: A Comparative Overview
The choice of sample preparation technique is a critical decision that influences the cleanliness of the final extract, the recovery of the analytes, and the overall sensitivity of the analysis. The two most widely employed methods for urinary acylglycine analysis are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][4][11]
Parameter
Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE)
Mean Recovery
84.1% for a panel of organic acids including acylglycines from urine.[1][4]
77.4% for a panel of organic acids including acylglycines from urine.[1][4]
Matrix Effect
Generally provides cleaner extracts, leading to reduced matrix effects and minimal ion suppression.[4]
Can be effective in removing salts and some polar interferences, but may be less efficient than SPE in removing all matrix components.[4]
Selectivity
High selectivity can be achieved by choosing a sorbent that specifically retains the analytes of interest.
Selectivity is based on the differential solubility of the analyte in two immiscible liquid phases.[12]
Can be more challenging to automate, often requiring manual steps.[14]
Solvent Consumption
Typically uses smaller volumes of organic solvents compared to LLE.[15]
Can be solvent-intensive, especially with multiple extraction steps.[12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urinary Acylglycines
This protocol utilizes an anion exchange SPE cartridge to isolate acidic acylglycines from the complex urine matrix.
Rationale: Anion exchange SPE is highly effective for extracting acidic compounds like acylglycines. At a controlled pH, the carboxylic acid moiety of the acylglycines will be deprotonated (negatively charged), allowing them to bind to the positively charged stationary phase of the SPE cartridge. Neutral and basic compounds will pass through, resulting in a cleaner sample.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for urinary acylglycines.
Step-by-Step Methodology:
Sample Pre-treatment:
Thaw the frozen urine sample and centrifuge to remove any particulate matter.
Take an aliquot of the supernatant.
Spike the sample with a known concentration of the stable isotope-labeled internal standard mixture.[2]
Adjust the pH of the urine sample to between 8.0 and 8.5.[1] This ensures that the acylglycines are in their anionic form for optimal retention on the anion exchange column.
SPE Cartridge Conditioning:
Condition a strong anion exchange SPE cartridge by sequentially washing it with:
Wash the cartridge with distilled water until the pH of the eluate is neutral.[1]
Sample Loading:
Apply the pre-treated urine sample to the conditioned and equilibrated SPE cartridge at a slow flow rate (e.g., 2 mL/min).[1]
Washing:
Wash the cartridge with 4 x 2 mL of distilled water to remove neutral and basic compounds.[1]
Dehydrate the cartridge by rinsing with 1 mL of methanol.[1]
Elution:
Elute the acylglycines from the cartridge using an appropriate acidified organic solvent. A common elution solvent is a mixture of n-butanol, formic acid, and concentrated sulfuric acid (80:20:0.5 by volume).[1] Alternatively, acidic methanol (e.g., 98% methanol with 2% concentrated HCl) can be used.
Post-Elution Processing:
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at approximately 50°C.[1]
The dried residue is now ready for derivatization (for GC-MS analysis) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urinary Acylglycines
This protocol describes a classic LLE procedure using ethyl acetate to extract acylglycines from an acidified urine sample.
Rationale: LLE separates compounds based on their differential solubility in two immiscible liquid phases (aqueous and organic).[12] By acidifying the urine sample, the acylglycines are protonated, making them more soluble in an organic solvent like ethyl acetate.[16] The addition of salt ("salting out") increases the ionic strength of the aqueous phase, further driving the acylglycines into the organic phase.[16]
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow for urinary acylglycines.
Step-by-Step Methodology:
Sample Pre-treatment:
Thaw the frozen urine sample and centrifuge to remove any particulate matter.
In a glass test tube, combine a volume of urine equivalent to 1 mg of creatinine with the SIL internal standard solution.[1]
Acidify the mixture with 6 mol/L HCl.[1] The pH should be adjusted to be at least two units below the pKa of the acylglycines to ensure they are in their neutral form.[16]
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
Centrifuge the tube to achieve a clean separation of the aqueous and organic layers.
Collection and Repeated Extraction:
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
Repeat the extraction process on the remaining aqueous layer two more times with fresh ethyl acetate.[1]
Pool all the organic extracts.
Drying and Evaporation:
Dry the combined organic extracts by passing them through anhydrous sodium sulfate or by adding the drying agent directly to the tube and then filtering.[17]
Evaporate the dried extract to dryness under a gentle stream of nitrogen.
Final Preparation:
The dried residue is now ready for derivatization or reconstitution for analysis.
Protocol 3: Derivatization for GC-MS Analysis
For GC-MS analysis, the polar and non-volatile acylglycines must be chemically modified to increase their volatility and thermal stability.[11][18][19] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique.[20]
Rationale: The carboxylic acid and amide functional groups in acylglycines make them unsuitable for direct GC analysis. Derivatization with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst converts these polar groups into more volatile and thermally stable silyl derivatives.[18][20]
Workflow Diagram:
Caption: Derivatization workflow for GC-MS analysis of acylglycines.
Step-by-Step Methodology (using BSTFA + 1% TMCS):
Preparation:
Ensure the dried extract from SPE or LLE is completely free of moisture, as water will react with the silylating reagent.
Reaction:
Add 100 µL of a silylating reagent, such as BSTFA with 1% TMCS, and 100 µL of a solvent like acetonitrile to the dried extract.[18]
Cap the vial tightly and vortex briefly.
Heat the mixture at a controlled temperature (e.g., 75°C) for a specified time (e.g., 45 minutes). The optimal time and temperature may need to be determined for specific acylglycines.[18]
Analysis:
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Method Validation: Ensuring Trustworthy Results
Any analytical method developed for the quantification of acylglycines must be rigorously validated to ensure it is fit for its intended purpose.[21] Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:[5][6][22]
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing samples spiked with known concentrations of the analyte and is reported as percent recovery.[22]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[5]
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][22]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22]
Conclusion
The reliable analysis of urinary acylglycines is indispensable for the diagnosis and management of a range of inborn errors of metabolism. The success of this analysis hinges on a well-designed and executed sample preparation strategy. Both Solid-Phase Extraction and Liquid-Liquid Extraction are powerful techniques for isolating acylglycines from the complex urine matrix, with SPE generally offering cleaner extracts and higher recovery. For GC-MS analysis, derivatization is a mandatory step to ensure the volatility and thermal stability of the analytes. The incorporation of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in a clinical or research setting. By following these detailed protocols and understanding the principles behind each step, researchers, scientists, and drug development professionals can generate high-quality, reproducible data for the comprehensive analysis of urinary acylglycines.
References
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). PubMed. [Link]
Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. MDPI. [Link]
Comparison of extraction methods. ResearchGate. [Link]
Analysis of Organic Acids and Acylglycines for the Diagnosis of Related Inborn Errors of Metabolism by GC- And HPLC-MS. PubMed. [Link]
Comprehensive sampling and sample preparation. ResearchGate. [Link]
A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography. PubMed. [Link]
Impact of pH on Urine Chemistry Assayed on Roche Analyzers. supplementary.clin-lab-publications.com. [Link]
Urine pH: the Effects of Time and Temperature after Collection. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Derivatization of Acylglycines for GC-MS Analysis
Content Type: Detailed Application Note & Protocol
Audience: Senior Researchers, Clinical Chemists, and DMPK Scientists
Optimized Derivatization Strategies for Metabolic Flux Analysis and IEM Screening
Abstract
Acylglycines are critical mitochondrial metabolites formed by the conjugation of acyl-CoA species with glycine, catalyzed by Glycine N-acyltransferase (GLYAT). They serve as vital biomarkers for Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias. However, their amphiphilic nature—possessing both a polar glycine head group and a lipophilic acyl tail—presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). This guide details two rigorous derivatization protocols: Silylation (BSTFA/TMCS) for comprehensive metabolic profiling and Alkylation (Methyl Chloroformate) for rapid, aqueous-phase targeted analysis.
Biological Context & Mechanism
The quantification of acylglycines provides a direct window into mitochondrial
-oxidation efficiency. Under normal conditions, acyl-CoA intermediates are efficiently oxidized. In metabolic disorders (e.g., MCAD deficiency, Isovaleric Acidemia), specific acyl-CoAs accumulate and are "detoxified" via conjugation with glycine by GLYAT, excreting them as acylglycines in urine.
Metabolic Pathway Diagram
Figure 1: The Glycine N-acyltransferase (GLYAT) detoxification pathway converting toxic Acyl-CoA esters into excretable N-acylglycines.
Analytical Challenges & Chemistry
Acylglycines contain two derivatizable functionalities:
Preparation: To 100 µL of urine, add 200 µL Methanol and 40 µL Pyridine.
Reaction: Add 20 µL MCF while vortexing.
Observation: Gas evolution (
) will occur.
Extraction: Add 400 µL Chloroform and 400 µL 50 mM Sodium Bicarbonate. Vortex for 10 seconds.
Separation: Centrifuge. The bottom layer (Chloroform) contains the methyl ester derivatives.
Analysis: Inject 1 µL of the chloroform layer.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the silylation of urinary acylglycines.
GC-MS Parameters & Data Analysis
Instrument Settings
Column: 5% Phenyl-arylene (e.g., DB-5ms, SLB-5ms), 30m x 0.25mm x 0.25µm.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: 260°C.
Temp Program: 70°C (hold 2 min)
10°C/min to 300°C (hold 5 min).
Source Temp: 230°C.
Diagnostic Ions (BSTFA Derivatives)
Identification relies on retention time and specific mass spectral fragmentation.
Metabolite
Derivative Type
MW
Quant Ion (m/z)
Qualifier Ions (m/z)
Isovalerylglycine
Di-TMS
303
288 (M-15)
174, 147
Hexanoylglycine
Mono-TMS
245
230 (M-15)
245, 174
Suberylglycine
Di-TMS
375
360 (M-15)
345, 217
Phenylpropionylglycine
Di-TMS
351
336 (M-15)
174, 91
Note: The ion m/z 174 is highly characteristic of the glycine backbone in mono-TMS derivatives, while m/z 147 indicates rearrangement between two TMS groups (common in di-TMS derivatives).
Troubleshooting & Quality Control
"Ghost" Peaks (m/z 73, 147, 207, 281):
Cause: Column bleed or septum bleed.
Fix: Use low-bleed "MS" columns; change septum regularly.
Double Peaks for One Analyte:
Cause: Incomplete silylation (mixture of N-TMS and NH forms).
Fix: Increase reaction temperature to 80°C or add more TMCS (up to 10%) to force the reaction to the Di-TMS state.
and the evaporation step leaves no visible droplet.
References
NIST Mass Spectrometry Data Center. Hexanoylglycine, TMS derivative - Mass Spectrum. NIST Chemistry WebBook. Link
Kvitvang, H. F., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology. Link
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.[2][3][5] Link
ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS - Best Practice Guidelines.Link
Badenhorst, C. P., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase. Expert Opinion on Drug Metabolism & Toxicology. Link
Application Note: Precision Quantitation of N-Valerylglycine in Metabolomics Using Stable Isotope Dilution LC-MS/MS
Abstract This application note details a robust protocol for the quantification of N-Valerylglycine (N-pentanoylglycine) in human urine and plasma. By utilizing N-Valerylglycine-13C2,15N as a stable isotope-labeled inter...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust protocol for the quantification of N-Valerylglycine (N-pentanoylglycine) in human urine and plasma. By utilizing N-Valerylglycine-13C2,15N as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix-induced ionization suppression and ensures precise differentiation between the target analyte and its structural isomer, N-Isovalerylglycine—a critical biomarker for Isovaleric Acidemia (IVA). This guide is designed for clinical researchers and drug development professionals focusing on mitochondrial fatty acid
-oxidation (FAO) and acylglycine profiling.
Introduction & Scientific Rationale
The Biological Context
Acylglycines are produced when acyl-CoA esters accumulate in the mitochondria and are conjugated with glycine by the enzyme Glycine N-acyltransferase (GLYAT) .[1][2][3] This pathway serves as a detoxification mechanism to prevent the accumulation of toxic acyl-CoA species and free CoA sequestration.
While N-Isovalerylglycine is the primary diagnostic marker for Isovaleric Acidemia (a leucine metabolism disorder), its straight-chain isomer, N-Valerylglycine , is physiologically distinct. N-Valerylglycine is derived from odd-chain fatty acid metabolism and gut microbial activity.
The Challenge: These two compounds are isobaric (same mass,
160.1) and often co-elute in rapid screening methods.
The Solution: High-resolution chromatography coupled with a specific N-Valerylglycine-13C2,15N internal standard allows for absolute retention time confirmation and normalization of ionization efficiency.
Why N-Valerylglycine-13C2,15N?
The use of a Carbon-13 and Nitrogen-15 labeled standard is superior to deuterated (
) standards for two reasons:
No Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their unlabeled counterparts on C18 columns.
analogs co-elute perfectly, ensuring that the internal standard experiences the exact same matrix suppression/enhancement as the analyte at the electrospray source.
Stability: The labels are located on the glycine backbone, which is chemically stable and resistant to back-exchange in aqueous solutions.
Metabolic Pathway Visualization
The following diagram illustrates the formation of acylglycines from their respective Acyl-CoA precursors via the GLYAT enzyme.
Figure 1: The glycine conjugation pathway. Valeryl-CoA accumulates from fatty acid oxidation and is detoxified by GLYAT into N-Valerylglycine.
Master Stock (1 mg/mL): Dissolve 1 mg of N-Valerylglycine-13C2,15N in 1 mL of 50:50 MeOH:Water. Vortex for 1 minute. Store at -20°C.
Working Internal Standard (WIS): Dilute Master Stock to 10 µM (approx. 1.6 µg/mL) in 0.1% Formic Acid in Water.
Sample Preparation (Dilute-and-Shoot for Urine)
Rationale: Acylglycines are highly polar and excreted in high concentrations in urine. Extensive extraction (LLE) often results in poor recovery of these polar species. Simple dilution minimizes loss.
Thaw urine samples on ice.
Centrifuge at 12,000 x g for 5 minutes to remove particulates.
Aliquot 50 µL of urine supernatant into a 1.5 mL tube.
Add 450 µL of Working Internal Standard (WIS) solution.
Note: This creates a 1:10 dilution factor.
Vortex vigorously for 30 seconds.
Transfer to an autosampler vial with a glass insert.
Sample Preparation (Protein Precipitation for Plasma)
Aliquot 50 µL of plasma.
Add 200 µL of ice-cold Methanol containing 2 µM N-Valerylglycine-13C2,15N.
Vortex for 2 minutes to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer supernatant to a clean vial.
Evaporate to dryness under Nitrogen (optional, for sensitivity) and reconstitute in 50 µL mobile phase, OR inject supernatant directly if sensitivity allows.
LC-MS/MS Methodology
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
Causality: High surface area C18 is required to retain the small, polar glycine moiety while resolving the isomeric valeryl (straight) vs. isovaleryl (branched) chains.
Critical Note: Isovalerylglycine will share the same transition as N-Valerylglycine. They must be separated chromatographically. Under these conditions, Isovalerylglycine typically elutes 0.2–0.5 minutes before N-Valerylglycine due to the branched chain reducing hydrophobic interaction with the C18 phase.
Analytical Workflow Diagram
Figure 2: Analytical workflow for targeted acylglycine quantification.
Data Analysis & Quality Control
Calculation
Concentration is calculated using the area ratio method:
Linearity & Limits
Linear Range: 0.1 µM to 100 µM.
Correlation Coefficient (
): > 0.995.
LOD: ~20 nM (instrument dependent).
Troubleshooting
Peak Co-elution: If N-Valerylglycine and Isovalerylglycine peaks merge, lower the initial %B or use a column with higher carbon load (e.g., T3 bonding).
Low Signal: Check the pH of the mobile phase. Acylglycines require acidic conditions (pH < 3) to protonate the carboxylic acid for efficient reverse-phase retention, though they ionize well in positive mode.
References
Human Metabolome Database (HMDB). Metabocard for N-Valerylglycine (HMDB0000918). Available at: [Link]
Costa, C.G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Lipid Research. Available at: [Link]
Vaidyanathan, K., et al. (2011). Targeted metabolomics of acylglycines by LC-MS/MS. Methods in Molecular Biology. Available at: [Link]
Application of stable isotope labeling in metabolic flux analysis
Application Note: High-Resolution 13C-Metabolic Flux Analysis (MFA) in Drug Discovery Part 1: Executive Summary & Strategic Value Metabolic Flux Analysis (MFA) utilizing stable isotope labeling (SIL) is the gold standard...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution 13C-Metabolic Flux Analysis (MFA) in Drug Discovery
Part 1: Executive Summary & Strategic Value
Metabolic Flux Analysis (MFA) utilizing stable isotope labeling (SIL) is the gold standard for quantifying the rates of intracellular metabolic pathways. Unlike static metabolite concentrations (pool sizes), which only provide a snapshot of abundance, flux represents the dynamic activity of a pathway—the functional phenotype of the cell.
In drug development, static metabolomics often fails to distinguish between a blocked pathway (accumulation of substrate) and an upregulated pathway (accumulation of product due to high flux). 13C-MFA resolves this ambiguity. This guide details a rigorous, field-proven protocol for 13C-MFA, designed to validate drug targets, assess off-target toxicity, and quantify metabolic reprogramming in cancer and metabolic disease models.
Part 2: Strategic Experimental Design
The success of an MFA experiment is determined before the first pipette is lifted. The choice of tracer and the labeling duration are critical variables.
Tracer Selection Strategy
Selecting the correct isotopomer is essential for resolving specific pathway fluxes.[1][2]
Pathway of Interest
Recommended Tracer
Mechanistic Rationale
Global Central Carbon Metabolism
[U-13C6] Glucose
Uniform labeling provides maximum signal for glycolysis and TCA cycle intermediates. Best for general phenotyping.
Pentose Phosphate Pathway (PPP)
[1,2-13C2] Glucose
Distinguishes oxidative PPP flux from glycolysis. PPP generates M+1 lactate, while glycolysis generates M+2 lactate.
TCA Cycle Anaplerosis
[U-13C5] Glutamine
Tracks glutamine entry into the TCA cycle (glutaminolysis), critical in oncology for assessing reductive carboxylation.
Mitochondrial Pyruvate Transport
[1-13C] Pyruvate
Specifically probes PDH vs. PC flux ratios without the confounding effects of upstream glycolysis.
Experimental Workflow Diagram
The following diagram outlines the critical path from cell culture to flux modeling.
Caption: End-to-end workflow for 13C-MFA. Critical control points are highlighted in colored nodes.
Part 3: Detailed Protocol (Self-Validating System)
Scientific Integrity Check: This protocol utilizes a Isotopic Steady-State approach, which assumes labeling patterns have equilibrated.[3] This is suitable for long-term drug exposure studies (24-72h).
Media: Glucose-free DMEM/RPMI, Dialyzed FBS (essential to remove unlabeled glucose).
Quenching Buffer: 80% Methanol (LC-MS grade), pre-chilled to -80°C.
Internal Standard: 13C-Yeast Extract or specific deuterated standards (e.g., d3-Lactate).
Step 1: Tracer Media Preparation
Reconstitute glucose-free medium with 10% dialyzed FBS.
Add [U-13C6] Glucose to the physiological concentration (e.g., 10 mM or 25 mM).
Validation: Run a blank media sample on MS to confirm no unlabeled glucose (M+0) contamination.
Step 2: Cell Culture & Labeling[4]
Seed cells in 6-well plates. Allow to attach overnight in standard media.
Wash cells 2x with warm PBS to remove residual unlabeled glucose.
Add Tracer Media (2 mL/well).
Incubate for a duration sufficient to reach isotopic steady state (typically 24–48 hours for central carbon metabolism).
Note: For drug studies, add the drug concurrently with the tracer or pre-treat depending on the pharmacodynamic question.
Step 3: Rapid Quenching & Extraction (The "Golden Minute")
Causality: Metabolism turns over in seconds. Slow quenching alters the observed flux (e.g., ATP hydrolysis).
Place plate on a bed of dry ice.
Aspirate media rapidly.
Immediately add 1 mL of -80°C 80% Methanol .
Incubate at -80°C for 15 minutes to ensure complete enzyme inactivation and cell lysis.
Scrape cells (on dry ice) and transfer suspension to a pre-cooled tube.
Centrifuge at 20,000 x g for 10 min at 4°C to pellet debris.
Transfer supernatant to a new glass vial.
Dry under nitrogen stream (or SpeedVac) and reconstitute in LC-MS mobile phase (e.g., 20 µL water).
Step 4: LC-MS/MS Analysis
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar metabolites (Amide or ZIC-pHILIC).
Mode: Negative Ion Mode (best for TCA intermediates, glycolysis, nucleotides).
Resolution: >60,000 (Orbitrap) recommended to resolve isotopologues from background noise.
Part 4: Data Analysis & Pathway Visualization
Mass Isotopomer Distribution (MID) Analysis
Raw MS data provides the intensity of isotopologues (M+0, M+1, M+2...).
Critical Step: You must correct for the natural abundance of 13C (1.1%) and other isotopes (O, N, H) using algorithms like IsoCor or Polymid .
Carbon Atom Mapping Diagram
Understanding how carbon atoms transition helps interpret the data. Below is a map for [1,2-13C2] Glucose flux splitting between Glycolysis and PPP.
Caption: Carbon atom transitions for [1,2-13C] Glucose. Glycolysis yields M+2 Pyruvate; PPP yields M+1 Pyruvate (via decarboxylation).
Part 5: Applications in Drug Development
Case Study: Glutaminase (GLS) Inhibitor Validation
Context: Cancer cells often rely on glutamine addiction.
Experiment: Treat A549 lung cancer cells with a GLS inhibitor + [U-13C5] Glutamine.
Readout:
M+5 Glutamate: Should decrease significantly if GLS is inhibited.
M+4 Citrate: Should decrease (reduced entry into TCA).
Flux Calculation: If M+5 Glutamine (substrate) is high but M+5 Glutamate (product) is low, the flux through GLS is blocked.
Validation: If Glutamate levels (pool size) are maintained via compensatory pathways (e.g., transamination), only Flux Analysis would reveal the target engagement efficacy.
Part 6: Troubleshooting & Quality Control
Issue
Symptom
Root Cause
Corrective Action
Low Enrichment
<50% labeling in lactate/pyruvate
High unlabeled glucose in media
Ensure Dialyzed FBS is used; wash cells thoroughly with PBS before adding tracer.
Metabolite Leakage
Low total ion counts; high variability
Quenching too slow or wash step included
Do not wash cells after quenching. Remove media and add cold MeOH immediately.
Isobaric Interference
Non-standard isotopomer ratios
Co-eluting compounds
Use High-Res MS (>60k); optimize HILIC gradient; use ion mobility if available.
Non-Steady State
Labeling % changes between timepoints
Insufficient labeling time
Perform a time-course pilot (6h, 12h, 24h, 48h) to define isotopic steady state.
References
Metallo, C. M., et al. (2009).[1][2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.[2] Link
Antoniewicz, M. R. (2018).[4] A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering. Link
Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. Link
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Nature. Link
Technical Support Center: Matrix Effects in Urinary Acylglycine Analysis by LC-MS/MS
Welcome to the technical support center for urinary acylglycine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for urinary acylglycine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we provide in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in urinary acylglycine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In urinary acylglycine analysis, this means that substances in the urine can either suppress or enhance the signal of the acylglycines you are trying to measure, leading to inaccurate quantification.[1][3] Urine is a particularly complex matrix, containing high concentrations of salts, urea, creatinine, and various other endogenous metabolites that can significantly interfere with the ionization process.[4][5] This variability can compromise the accuracy, reproducibility, and sensitivity of your LC-MS/MS assay.[1]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: There are two primary methods for evaluating matrix effects: the post-column infusion method and the post-extraction addition method.[1][6]
Post-Column Infusion: This qualitative method involves infusing a constant flow of your acylglycine standard into the mass spectrometer after the LC column.[1][6] You then inject a blank urine extract. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[6]
Post-Extraction Addition: This is a quantitative assessment.[6][7] You compare the peak area of an acylglycine standard in a clean solvent to the peak area of the same standard spiked into a pre-extracted blank urine sample.[6][8] The ratio of these two areas gives you a quantitative measure of the matrix effect. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
Q3: What is the "gold standard" for compensating for matrix effects in this type of analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][2][9][10] A SIL-IS is a version of your analyte of interest where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).[10][11] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same matrix effects.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, you can accurately quantify the endogenous acylglycine, as any signal suppression or enhancement will affect both compounds similarly.[12]
Q4: I'm seeing deuterated internal standards eluting earlier than my target acylglycine. Why is this happening and is it a problem?
A4: This phenomenon is known as an isotopic effect and is commonly observed with deuterium (²H) labeled standards.[2][9] The slightly different physicochemical properties of the deuterated compound can cause it to elute at a different retention time from the native analyte.[2][9][13] This can be problematic because if the SIL-IS does not co-elute perfectly with the analyte, it may not experience the exact same matrix effect, leading to inaccurate correction and biased quantitative results.[2][9][13] When possible, using ¹³C or ¹⁵N labeled standards is often preferred to minimize this chromatographic shift.[2][9]
Q5: Is simple dilution of the urine sample a valid strategy to reduce matrix effects?
A5: Yes, dilution can be an effective and straightforward method to mitigate matrix effects.[1][14] By diluting the urine sample, you reduce the concentration of interfering matrix components.[14][15] However, this approach is only feasible if the concentration of your target acylglycines is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[1] It's crucial to validate that the dilution factor used is sufficient to overcome the matrix effect without compromising assay sensitivity.[14]
Q6: How does urinary creatinine normalization relate to matrix effects?
A6: Urinary creatinine normalization is a technique used to adjust for variations in urine dilution between different samples.[15][16][17] It involves dividing the analyte concentration by the creatinine concentration in the same sample.[15][17] While it doesn't directly eliminate the analytical matrix effect on the ionization process, it is crucial for accurate biological interpretation of the data, especially when analyzing spot urine samples.[15][16] A highly concentrated or very dilute urine sample will have different concentrations of interfering substances, thus potentially different matrix effects. Normalizing to creatinine helps to standardize the results and can reduce variability in the data.[16]
Section 2: Troubleshooting Guide
Issue 1: Poor reproducibility of acylglycine quantification between different urine samples.
Causality: High variability in the composition of urine samples from different individuals or collection times can lead to inconsistent matrix effects, causing poor reproducibility.[5]
Troubleshooting Steps:
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution.[2][12] Ensure the SIL-IS is added early in the sample preparation process to account for variability in both extraction efficiency and matrix effects.
Optimize Sample Preparation: Develop a more rigorous sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be highly effective at removing interfering compounds that simple "dilute-and-shoot" methods leave behind.[2][18]
Evaluate Matrix Effects Systematically: For a subset of your samples, perform a quantitative assessment of the matrix effect using the post-extraction addition method to understand the extent of the variability.
Issue 2: The measured concentration of a spiked quality control (QC) sample is consistently lower than the expected value (low recovery).
Causality: This is a classic symptom of ion suppression, where co-eluting matrix components are hindering the ionization of your target acylglycines.[1]
Troubleshooting Steps:
Improve Chromatographic Separation: Modify your LC gradient to better separate the acylglycines from the region of ion suppression. A post-column infusion experiment can help identify the problematic retention time window.
Enhance Sample Cleanup: Focus on removing phospholipids, which are known to cause significant ion suppression.[19][20] Specialized sample preparation products like HybridSPE or Phree phospholipid removal plates can be very effective.[19][20][21]
Check for Instrument Contamination: A dirty ion source can exacerbate matrix effects. Perform routine cleaning and maintenance of the mass spectrometer.
Issue 3: The signal for my internal standard is highly variable across my sample batch.
Causality: If you are using a SIL-IS, this indicates that the matrix effect is not uniform across your samples and your current method is not adequately correcting for it.
Troubleshooting Steps:
Re-evaluate Your Sample Preparation: Your cleanup method may not be robust enough to handle the diversity of the urine samples. Consider a more comprehensive extraction technique like SPE.[2]
Investigate Different Urine Lots: During method development, it's crucial to test your method with urine from multiple sources to ensure its robustness.
Consider Matrix-Matched Calibrators: If a SIL-IS is not available, creating your calibration curve in a representative blank urine matrix (matrix-matching) can help to compensate for consistent matrix effects.[8]
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
This protocol allows for the calculation of the Matrix Factor (MF), providing a quantitative measure of ion suppression or enhancement.
Methodology:
Prepare Standard Solution (Set A): Prepare a solution of your acylglycine analyte in the final mobile phase composition at a known concentration (e.g., a mid-range QC level).
Prepare Blank Matrix Extract: Process at least six different lots of blank human urine using your established sample preparation method. Pool the final extracts.
Prepare Post-Spiked Samples (Set B): Spike the pooled blank urine extract with the acylglycine analyte to the same final concentration as in Set A.
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
Calculation:
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
According to FDA guidelines, the coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
Data Presentation:
Analyte
Mean Peak Area (Set A: Neat Solution)
Mean Peak Area (Set B: Post-Spiked Urine)
Matrix Factor (MF)
% Ion Suppression/Enhancement
N-octanoylglycine
1,500,000
900,000
0.60
40% Suppression
Isovalerylglycine
2,200,000
1,980,000
0.90
10% Suppression
Workflow for Identifying and Mitigating Matrix Effects
This diagram illustrates the logical flow for addressing matrix effects in your urinary acylglycine analysis.
Caption: A workflow for systematic identification and mitigation of matrix effects.
References
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Available from: [Link]
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Center for Biotechnology Information. Available from: [Link]
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Labcompare. Available from: [Link]
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Available from: [Link]
Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available from: [Link]
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available from: [Link]
Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. ResearchGate. Available from: [Link]
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. University of Wollongong Research Online. Available from: [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. National Center for Biotechnology Information. Available from: [Link]
LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. National Center for Biotechnology Information. Available from: [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. Available from: [Link]
5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available from: [Link]
Quantitative Mass Spectrometry Normalization in Urine Biomarker Analysis in Nephrotic Syndrome. National Center for Biotechnology Information. Available from: [Link]
Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Oxford Academic. Available from: [Link]
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available from: [Link]
LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. PubMed. Available from: [Link]
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Center for Biotechnology Information. Available from: [Link]
Creatinine normalization approach to diluted urine samples screened by LC-MS/MS method. JournalAgent. Available from: [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
Mitigating Matrix Effects in LC-ESI-MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PubMed. Available from: [Link]
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. Available from: [Link]
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available from: [Link]
Evaluation of urine matrix effects, linearity, and total... ResearchGate. Available from: [Link]
An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. PubMed. Available from: [Link]
LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. ResearchGate. Available from: [Link]
Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. PubMed. Available from: [Link]
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. Available from: [Link]
Stable Isotope Standards for Clinical Mass Spectrometry. Chemie Brunschwig. Available from: [Link]
Technical Support Center: Ion Suppression of N-Valerylglycine in ESI
Ticket ID: NVG-ESI-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Signal Loss and Matrix Effects for N-Valerylglycine (m/z 158) Introduction: T...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: NVG-ESI-SUP-001
Status: Open
Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Subject: Troubleshooting Signal Loss and Matrix Effects for N-Valerylglycine (m/z 158)
Introduction: The Analyst's Dilemma
Welcome to the technical support hub for N-Valerylglycine analysis. If you are accessing this guide, you are likely experiencing signal instability, poor sensitivity, or quantitative bias when analyzing N-Valerylglycine (NVG) via LC-MS/MS.
NVG (
, MW 159.18) is an acidic conjugate typically analyzed in Negative Ion Mode (, m/z 158). This ionization polarity makes it uniquely susceptible to specific suppression mechanisms—namely corona discharge and anion competition—that differ significantly from standard positive mode workflows.
This guide moves beyond generic advice, offering a causal analysis of suppression and self-validating protocols to restore assay integrity.
Module 1: Diagnostic Framework
Q: How do I definitively prove ion suppression is the cause of my low signal?
A: You must map the "Suppression Zone" using Post-Column Infusion (PCI).
Comparing peak areas between neat standards and matrix spikes provides a quantitative value (Matrix Effect %), but it fails to tell you where the problem lies. The PCI method visualizes the exact chromatographic moment where matrix components (salts, phospholipids, urea) strangle the ionization of NVG.
Protocol: Post-Column Infusion (PCI)
Setup: Disconnect the column from the MS source. Insert a T-junction (zero-dead-volume PEEK tee).
Infusion: Connect a syringe pump containing NVG standard (1 µg/mL in 50:50 Mobile Phase A/B) to one inlet of the tee. Flow rate: 5–10 µL/min.
Elution: Connect the LC column effluent to the second inlet. Run your standard blank matrix gradient.
Detection: Monitor the NVG transition (m/z 158
74).
Interpretation: A stable baseline indicates good ionization. A "dip" or negative peak indicates suppression. If NVG elutes during a "dip," you have confirmed suppression.
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects in real-time.
Module 2: Mechanistic Troubleshooting
Q: Why is Negative Mode ESI causing specific instability for NVG?
A: Negative mode is charge-limited and prone to electrical discharge.
Unlike positive mode, where excess protons (
) are abundant, negative mode relies on the removal of protons or electron attachment.
Corona Discharge: At the high voltages required for electrospray (~ -2.5 to -4.0 kV), the emitter tip can act as a cathode, emitting electrons that ionize the ambient gas (
) rather than the liquid droplet. This creates a blue glow (corona) and chemically destroys the analyte ions, causing massive signal loss and noise.
Anion Competition: In urine or plasma, high concentrations of endogenous anions (chlorides, sulfates, phosphates) compete for the limited surface charge on the ESI droplet. NVG, being a weak acid (
), struggles to retain its negative charge in the presence of strong inorganic anions.
Optimization Table: Negative Mode Tuning
Parameter
Recommended Setting
Scientific Rationale
Spray Voltage
-2.5 kV to -3.0 kV
Lower voltages prevent the onset of Corona Discharge.
Sheath Gas
Higher than Pos Mode (e.g., 45-60 arb)
High gas flow mechanically suppresses discharge and aids evaporation.
Mobile Phase pH
Neutral to Basic (pH 6–8)
Ensures NVG is pre-ionized () in solution, improving transfer to gas phase.
Solvent Choice
MeOH/Water or ACN/Water
Fluorinated solvents (often used in pos mode) can suppress negative ionization.
Module 3: Chromatographic Resolution
Q: I have a signal, but is it N-Valerylglycine or its isomer?
A: Isobaric interference from N-Isovalerylglycine is a critical failure point.
N-Isovalerylglycine (IVG) is the pathognomonic marker for Isovaleric Acidemia . NVG is the straight-chain isomer. They share the same precursor (m/z 158) and often the same primary fragment (m/z 74). If they co-elute, ion suppression is irrelevant because your quantification is already invalid due to cross-talk.
The Solution: Critical Pair Separation
You cannot rely on MS selectivity. You must rely on LC selectivity.
Stationary Phase: C18 columns often fail to separate these isomers. Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions offered by these phases provide the selectivity needed to separate the branched isovaleryl group from the straight-chain valeryl group.
Mobile Phase: Ammonium Formate (10mM) is superior to Ammonium Acetate for acylglycines in negative mode due to better buffering capacity at the acidic pH required for retention.
Figure 2: Decision tree for column selection. PFP phases provide necessary shape selectivity for isobaric acylglycines.
Module 4: Sample Preparation
Q: Dilution isn't working. How do I remove the specific suppressors?
A: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE).
Protein precipitation (adding ACN to plasma/urine) removes proteins but leaves phospholipids and salts in the supernatant. These are the primary agents of ion suppression in negative mode.
Protocol: Weak Anion Exchange (WAX) SPE
Since NVG is acidic, a Weak Anion Exchange mechanism provides orthogonal cleanup to the Reverse Phase LC separation.
Condition: Methanol followed by Water.
Load: Sample (acidified to pH ~4 to ensure retention).
Elute: 5% Ammonium Hydroxide in Methanol. (The high pH deprotonates the WAX amine, releasing the anionic NVG).
Evaporate & Reconstitute: Dry under
and reconstitute in initial mobile phase.
Data Comparison: Extraction Efficiency vs. Matrix Effect
Method
Recovery (%)
Matrix Effect (%)
Verdict
Dilute & Shoot
100%
-60% (High Suppression)
Unsuitable for low-level detection.
Protein Ppt (ACN)
85%
-45% (Mod. Suppression)
Quick, but risky for clinical accuracy.
WAX SPE
90%
-5% (Negligible)
Gold Standard for NVG.
References
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link
Tanaka, K., & Isselbacher, K. J. (1967).[1][2] The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia.[1][2][3] Journal of Biological Chemistry.[1][2] Link
King, R., et al. (2000).[4] Mechanisms of ion suppression in liquid chromatography-electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[4] Link
Chiu, M. L., et al. (2010). Matrix effects in LC-MS/MS analysis of acylglycines in urine. Clinica Chimica Acta. Link
Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews. Link
Technical Support Center: Quantitative Bioanalysis & Method Development
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Internal Standard (IS) Concentration for LC-MS/MS Welcome to the Method Development Support Hub. I am Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimizing Internal Standard (IS) Concentration for LC-MS/MS
Welcome to the Method Development Support Hub.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your calibration curves are non-linear, your QC precision is failing, or your internal standard (IS) response is drifting wildly during batch analysis.
In quantitative LC-MS/MS, the Internal Standard is the heartbeat of your method. It corrects for variability in extraction recovery, transfer volumes, and ionization efficiency. However, an IS concentration that is too low gets lost in the noise, while one that is too high causes "cross-talk" (isotopic interference) or detector saturation.
Below is your guide to finding the "Goldilocks" zone—not just by guessing, but by calculating.
Part 1: The Setup – Determining the Target Concentration
User Question: “How much Internal Standard should I actually add? Is there a standard rule?”
The Technical Answer:
There is no universal volume, but there is a universal target response . Your IS concentration should yield a signal intensity that is robust enough to be precise but low enough to avoid isotopic interference.
The "Geometric Mid-Point" Strategy
A common mistake is setting the IS concentration near the Lower Limit of Quantification (LLOQ) to "match" low-level samples. This is risky. If ion suppression occurs, your IS signal may vanish.
Recommended Protocol:
Target an IS response equivalent to 30–50% of your Upper Limit of Quantification (ULOQ) response.
Inject your Analyte at ULOQ: Note the peak area (e.g.,
counts).
Calculate Target IS Response: Aim for
counts.
Reverse Calculate: Inject a neat solution of your IS to find the concentration that generates this intensity.
Why this works:
High End: It is far below detector saturation (usually
counts).
Low End: Even if you suffer 90% matrix suppression, the signal (
counts) remains well above the noise floor, ensuring accurate integration.
Part 2: The Critical Validation – "Cross-Talk" & Interference
User Question: “I see a peak in my analyte channel even when I only inject Internal Standard. Is my column dirty?”
The Technical Answer:
This is likely Isotopic Cross-Talk , not carryover. Stable Isotope Labeled (SIL) ISs (e.g., Deuterated-D5) are not 100% pure. They contain traces of D0 (unlabeled) material. If your IS concentration is too high, this trace D0 impurity will show up as a "fake" analyte signal, causing you to fail LLOQ accuracy.
The "Cross-Talk" Optimization Experiment
You must tune your IS concentration so that its interference is negligible compared to your LLOQ.
Step-by-Step Protocol:
Prepare IS Candidates: Make three IS working solutions (Low, Medium, High concentrations).
The "Zero" Injection: Inject a Double Blank (Matrix only, no IS, no Analyte). Goal: Clean baseline.
The "IS-Only" Injection: Inject a Blank + IS (Matrix + IS, no Analyte). Monitor the Analyte MRM channel.
The "ULOQ-Only" Injection: Inject Analyte at ULOQ (no IS). Monitor the IS MRM channel.
Acceptance Criteria (FDA/EMA Aligned):
Parameter
Observation Channel
Acceptance Limit
Corrective Action
IS Interference
Analyte MRM
< 20% of LLOQ response
Lower IS concentration.
Analyte Interference
IS MRM
< 5% of Average IS response
Check mass resolution or choose different IS transition.
Note: If lowering the IS concentration to fix interference makes the IS signal too weak (poor S/N), your IS is not pure enough. You need a new lot or a different label (e.g., switch from D3 to 13C6).
Part 3: Visualization – Optimization Workflow
The following logic flow illustrates how to balance Signal-to-Noise (S/N) against Cross-Talk.
Figure 1: Iterative workflow for tuning IS concentration to balance sensitivity and selectivity.
Part 4: Troubleshooting – Variable IS Response
User Question: “My IS response is dropping over the course of the run. Do I need to re-validate?”
The Technical Answer:
Not necessarily. The FDA and EMA guidelines do not set strict numerical limits (like
) for IS variation in study samples, provided the variation does not affect quantification accuracy. However, a systematic drift indicates a problem.
Common Culprits:
Matrix Effect Build-up: Phospholipids accumulating on the column.
Evaporation: Volatile solvent in the autosampler vial.
Dosing Errors: Pipetting viscosity issues.
The "Matuszewski" Matrix Factor Protocol
To prove your IS is compensating correctly, you must calculate the Matrix Factor (MF) .
The Experiment:
Set A (Neat): Analyte + IS in pure solvent (mobile phase).
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract.
Interpretation:
MF = 1.0: Perfect compensation.
MF < 1.0: Ion Suppression.
MF > 1.0: Ion Enhancement.
CV of MF: If the Coefficient of Variation (CV) of the IS-Normalized MF across 6 different lots of matrix is < 15% , your method is valid, even if the absolute IS response varies [1, 3].
Part 5: Advanced Logic – Troubleshooting IS Failure
Use this decision tree when your Internal Standard fails to meet criteria.
Figure 2: Diagnostic logic for identifying the root cause of Internal Standard variability.
References
FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][3] [Link]
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[4][5] [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
Tan, A., et al. (2011). Analyte and internal standard cross-signal contributions in LC-MS/MS bioanalysis. Journal of Chromatography B. [Link]
Technical Support Center: Signal Optimization for N-Valerylglycine-13C2,15N
Executive Summary: The Signal Integrity Paradox Improving the Signal-to-Noise Ratio (SNR) for a stable isotope-labeled internal standard (SIL-IS) like N-Valerylglycine-13C2,15N is rarely about just "turning up the voltag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Signal Integrity Paradox
Improving the Signal-to-Noise Ratio (SNR) for a stable isotope-labeled internal standard (SIL-IS) like N-Valerylglycine-13C2,15N is rarely about just "turning up the voltage." In my experience with acylglycine analysis, low SNR usually stems from three distinct failure modes:
Isobaric Interference: Failure to chromatographically resolve N-Valerylglycine from its isomer, N-Isovalerylglycine, resulting in baseline noise elevation.
Ion Suppression: Co-eluting phospholipids in biological matrices (plasma/urine) quenching the electrospray ionization (ESI) process.
Transition Mismatch: Monitoring a non-specific or unstable product ion in the MS/MS method.
This guide moves beyond basic setup to address these root causes with field-proven protocols.
Module 1: Mass Spectrometry Optimization (The Detector)
Transition Selection & Tuning
For N-Valerylglycine-13C2,15N, the label is located on the glycine moiety. This results in a mass shift of +3 Da relative to the unlabeled analyte.
Theoretical Mass Shift:
Unlabeled (C7H13NO3): MW 159.18 Da
Labeled (13C2, 15N): MW ~162.18 Da
Recommended MRM Transitions (Triple Quadrupole):
Ionization Mode
Precursor Ion (Q1)
Product Ion (Q3)
Rationale
ESI Positive (+)
163.1
79.0
Primary Quantifier. The glycine fragment is the most stable and intense product ion for acylglycines.
ESI Positive (+)
163.1
117.1
Qualifier. Loss of carboxylic acid group (less common, check specific fragmentation).
ESI Negative (-)
161.1
77.0
Alternative. Often provides lower chemical noise (better SNR) in urine analysis.
Critical Scientist Insight: If you observe high background noise in ESI+ mode, switch to ESI Negative . Acylglycines are acidic. Negative mode often eliminates interference from endogenous amines and polyamines that plague positive mode traces.
Dwell Time & Duty Cycle
A common error is setting the dwell time too low for the IS.
Recommendation: Set dwell time to 20–50 ms .
Why: SNR improves with the square root of the ion count. Increasing dwell time gathers more ions, statistically smoothing the "shot noise."
Module 2: Chromatographic Resolution (The Separation)
The most insidious "noise" for N-Valerylglycine is actually signal from its isomer, N-Isovalerylglycine . If these co-elute, your baseline will be elevated, and integration will be inconsistent.
Problem: They have identical masses and fragmentation patterns. Mass spec cannot distinguish them; the column must do the work.
Column & Mobile Phase Strategy
Standard C18 columns often fail to separate these isomers.
Recommended Stationary Phase:Phenyl-Hexyl or Pentafluorophenyl (PFP) .
Mechanism:[1] These phases offer pi-pi interactions and shape selectivity that standard C18 alkyl chains lack.
Mobile Phase Modifiers:
A: Water + 0.1% Formic Acid (for ESI+) or 10mM Ammonium Acetate (for ESI-).
B: Methanol (provides better selectivity for isomers than Acetonitrile).
Module 3: Sample Preparation (The Input)
If your SNR is low due to suppression (signal dips where the peak should be), you are likely injecting "dirty" matrix.
Protocol: Solid Phase Extraction (SPE) vs. Protein Precipitation
Simple protein precipitation (PPT) leaves phospholipids in the sample, which are notorious ion suppressors.
Recommended Workflow (Mixed-Mode Anion Exchange - MAX):
Since N-Valerylglycine is acidic, use a Mixed-Mode Anion Exchange (MAX) cartridge to lock it down while washing away neutrals and zwitterions.
DOT Diagram: Sample Prep Decision Tree
Figure 1: Decision matrix for sample preparation. For trace analysis of acylglycines, SPE (Green path) is superior to precipitation (Red path) for SNR.
Module 4: Troubleshooting Logic & FAQ
Diagnostic Workflow
DOT Diagram: SNR Troubleshooting Flow
Figure 2: Systematic isolation of SNR issues. Distinguishing between "high noise" (chemical background) and "low signal" (suppression) is the first step.
Frequently Asked Questions
Q1: I see a "shoulder" on my N-Valerylglycine peak. Is this cross-talk?A: Unlikely. This is almost certainly N-Isovalerylglycine partially separating.
Fix: Slow down your gradient (e.g., 0.5% B/min slope) or switch to a Phenyl-Hexyl column. If you integrate both as one peak, your quantitation will be biased.
Q2: Should I use ESI+ or ESI-?A: Test both.
ESI+: Generally higher raw intensity but often higher chemical noise from solvent clusters.
ESI-: Lower raw intensity but significantly lower background noise.
Verdict: For urine samples, ESI- usually yields a better Ratio (SNR), even if the absolute signal is lower.
Q3: My internal standard signal drops over the course of the run. Why?A: This is "charging" or source contamination.
Fix: Divert the LC flow to waste for the first 1-2 minutes and the last 2 minutes of the gradient. Do not spray salts or highly lipophilic matrix components into the MS source.
References
Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. Link
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
Kushnir, M. M., et al. (2005). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry, 51(10). (Context on organic acid/acylglycine separation). Link
Technical Support Center: Minimizing Isotopic Interference
Status: Online | Tier: Level 3 Advanced Support | Ticket: #ISO-INT-2024 Welcome to the Advanced Mass Spectrometry Support Hub. You are likely here because your data shows skewed quantitation, merged peaks, or impossible...
Welcome to the Advanced Mass Spectrometry Support Hub. You are likely here because your data shows skewed quantitation, merged peaks, or impossible elemental formulas. Isotopic interference—where the signal of a target ion is corrupted by the isotopic envelope of a neighboring species—is the primary suspect.
This guide moves beyond basic troubleshooting. We address the causality of interference across three distinct MS modalities: High-Resolution (HRMS), Multiplexed Proteomics (TMT), and Elemental Analysis (ICP-MS).
Module 1: High-Resolution MS (Small Molecules & Metabolomics)
Issue: "My analyte's isotopic pattern is distorted, or I cannot distinguish between sulfur-containing and carbon-heavy isotopologues."
The Root Cause: Nominal vs. Exact Mass
In low-resolution instruments, isotopic peaks are "nominal" integers. However, a neutron's mass is not exactly 1.0 Da. This creates the "Mass Defect." Isotopic interference occurs here when the Isotopic Fine Structure (IFS) is unresolved.
Example: The
peak of a molecule containing only Carbon () differs slightly in mass from the peak of a molecule containing Sulfur (). If your resolution () is insufficient, these merge into a single, mass-shifted peak, ruining formula confirmation.
Troubleshooting Protocol: Resolution Scaling
Q: What resolution setting do I need to separate specific isotopic doublets?
A: You must operate above the "Critical Resolution Threshold" (
). Use the table below to configure your Orbitrap or TOF parameters.
Isotopic Doublet
Mass Difference (mDa)
Required Resolution (FWHM @ m/z 200)
Application Context
vs
6.32 mDa
~130,000
Nitrogen-labeling flux analysis
vs
11.09 mDa
~65,000
Metabolomics (identifying S-compounds)
vs
31.95 mDa
~25,000
Drug impurities (halogenated)
vs
4.00 mDa
~240,000
Deep petroleomics/complex mixtures
Tech Note: Resolution scales inversely with the square root of
on Orbitraps. If you are analyzing higher mass species (e.g., lipids at 800), you must increase your transient time (e.g., 256ms or 512ms) to maintain the calculated at lower masses [1].
Module 2: Quantitative Proteomics (TMT/iTRAQ)
Issue: "My fold-changes are compressed. A known 10:1 ratio appears as 3:1 in the data."
The Root Cause: Co-Isolation (The "Ratio Compression" Effect)
In isobaric labeling (TMT/iTRAQ), quantification relies on reporter ions released during MS2 fragmentation.[1]
The quadrupole isolates a precursor ion (e.g.,
600) with a window (e.g., ±0.7 Th).
The Interference: This window is wide enough to let in naturally occurring isotopes of neighboring peptides (e.g., the M+1 or M+2 peak of a lighter, co-eluting peptide).
When fragmented, these "interloping" peptides release their own reporter ions, which sum with your target's reporters, diluting the true ratio toward 1:1 [2].
Troubleshooting Protocol: Implementing SPS-MS3
Q: How do I eliminate co-isolation interference without killing sensitivity?
A: Switch from MS2-centroid quantification to Synchronous Precursor Selection (SPS) MS3 . Standard MS3 is too slow and insensitive; SPS fixes this by trapping multiple fragments.
MS2 Scan: Fragment precursor (CID). Do not detect reporters yet.
SPS Notch Selection: The instrument software selects the top 5-10 most intense fragment ions (b- and y-ions) from the MS2 spectrum.
Why? These fragments carry the TMT tag but are specific to your peptide sequence, filtering out the co-isolated background.
MS3 Scan: Isolate ONLY those 5-10 notches and fragment them again (HCD).
Readout: Detect reporter ions in the MS3 spectrum.
Figure 1: Logic flow comparing Standard MS2 quantification (high interference) vs. SPS-MS3 (high fidelity).
Module 3: ICP-MS (Elemental Analysis)
Issue: "I am detecting Arsenic (As75) in a sample that should be empty, or Iron (Fe56) is consistently high."
The Root Cause: Polyatomic Isobaric Interference
In ICP-MS, the plasma gas (Argon) and matrix components (Chlorine, Oxygen) combine to form "polyatomic" ions that mimic the mass of your analyte [3].[3]
Troubleshooting Protocol: Kinetic Energy Discrimination (KED)
Q: How do I remove the ArCl interference on Arsenic?
A: Use Helium Collision Mode (KED). Do not use Reactive Mode (DRC) unless KED fails, as DRC can create new interferences.
The Mechanism (Why it works):
Polyatomic ions (like ArCl) are physically larger (have a larger collisional cross-section) than monoatomic analyte ions (like As).
Pressurize Cell: Introduce Helium gas into the collision cell.[4]
Collisions: Both ArCl and As collide with He atoms.
Energy Loss: Because ArCl is larger, it collides more often, losing significantly more kinetic energy than the compact As ion.
The Gate: Apply a "bias voltage" (energy barrier) at the cell exit (e.g., 3V). The tired ArCl ions cannot climb the barrier; the energetic As ions pass through.
Figure 2: Kinetic Energy Discrimination (KED). Larger polyatomic interferences lose energy and are rejected by the bias barrier.
Module 4: Mathematical Correction (Deconvolution)
Issue: "I cannot change my instrument method. Can I fix isotopic overlap post-acquisition?"
A: Yes, but only if the interference is predictable (e.g., natural abundance). You cannot mathematically correct for random co-elution (like in TMT) effectively without library data.
Protocol: Isotope Correction Factors (Type II Correction)
For an analyte
overlapping with an Internal Standard :
Determine Factor: Inject a pure standard of the Analyte (high concentration). Measure the signal at the
mass channel.
Calculate Ratio:
.
Apply: Subtract this ratio from your unknown samples [4].
Warning: This assumes the interference is linear. If the detector saturates, this correction will fail.
References
Thermo Fisher Scientific. (2025). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Retrieved from
MtoZ Biolabs. (2024). TMT MS3 and SPS-MS3: How to Mitigate Ratio Compression and Enhance Quantitative Accuracy. Retrieved from
Agilent Technologies. (2006). Unmatched Removal of Spectral Interferences in ICP-MS Using the Agilent Octopole Reaction System with Helium Collision Mode. Retrieved from
National Institutes of Health (NIH). (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Retrieved from
Technical Support Center: N-Valerylglycine-¹³C₂,¹⁵N Solution Stability
Welcome to the technical support guide for N-Valerylglycine-¹³C₂,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for N-Valerylglycine-¹³C₂,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their quantitative mass spectrometry-based assays. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of N-Valerylglycine-¹³C₂,¹⁵N in solution?
A1: The stability of N-Valerylglycine-¹³C₂,¹⁵N in solution is primarily influenced by pH, temperature, solvent composition, and exposure to light. Like other N-acyl amino acids, the amide bond is susceptible to hydrolysis, which is the main degradation pathway.[1][2]
pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the amide bond, breaking it down into valeric acid and glycine-¹³C₂,¹⁵N. The rate of hydrolysis is generally lowest near neutral pH.
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[3] Therefore, it is crucial to adhere to recommended storage and handling temperatures.
Solvent Composition: The presence of water is necessary for hydrolysis.[2] While N-Valerylglycine is often dissolved in organic solvents like methanol or acetonitrile for stock solutions, the addition of aqueous buffers or biological matrices introduces the risk of hydrolysis. The polarity of the solvent can also play a role in the stability of the compound.
Enzymatic Degradation: When working with biological matrices (e.g., plasma, tissue homogenates), endogenous enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 domain containing 1 (PM20D1) can enzymatically hydrolyze N-acylglycines.[4][5]
Q2: What are the recommended storage conditions for N-Valerylglycine-¹³C₂,¹⁵N stock solutions?
A2: To ensure the long-term stability of your N-Valerylglycine-¹³C₂,¹⁵N internal standard, proper storage is critical. The following conditions are recommended for stock solutions:
Parameter
Recommendation
Rationale
Temperature
Store at -20°C or -80°C for long-term storage.[3][6]
Minimizes chemical degradation and prevents microbial growth.
Solvent
Prepare stock solutions in a high-purity organic solvent such as methanol or acetonitrile.
Reduces the presence of water, thereby minimizing hydrolysis.
Container
Use amber glass vials or opaque polypropylene tubes.
Protects the compound from potential photodegradation.
Atmosphere
For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.
Minimizes oxidation, although hydrolysis is the more common degradation pathway.
For working solutions that are used more frequently, storage at 2-8°C is acceptable for short periods, but stability should be verified.
Q3: How can I prepare my working solutions to maintain the stability of N-Valerylglycine-¹³C₂,¹⁵N?
A3: The preparation of working solutions, especially those in aqueous or biological matrices, requires careful consideration to minimize degradation.
pH Control: When diluting the stock solution into an aqueous buffer, ensure the pH is maintained within a stable range, typically close to neutral (pH 6-8), unless the experimental protocol dictates otherwise.
Temperature Management: Always prepare working solutions on ice to slow down any potential enzymatic activity or chemical degradation.[7]
Minimizing Freeze-Thaw Cycles: Aliquot your stock and working solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Prompt Use: Ideally, prepare fresh working solutions daily. If solutions need to be stored, their stability under those conditions should be validated.
Q4: I am observing a decreasing signal for my internal standard over the course of a long analytical run. What could be the cause?
A4: A decreasing internal standard signal can compromise the accuracy of your quantitative analysis.[8][9] Several factors could be at play:
Autosampler Stability: The stability of N-Valerylglycine-¹³C₂,¹⁵N in the autosampler is a critical factor. If the autosampler is not kept at a low temperature (e.g., 4°C), degradation can occur over the duration of the run.
Adsorption: N-acyl amino acids can sometimes adsorb to the surfaces of vials, tubing, or the analytical column. Using silanized glass vials or polypropylene vials can help mitigate this.
Matrix Effects: In complex biological samples, co-eluting matrix components can cause ion suppression or enhancement, leading to a variable signal.[8][10] Ensure your sample preparation method effectively removes interfering substances.
In-source Degradation: While less common, instability within the mass spectrometer's ion source can sometimes lead to signal loss.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for N-Valerylglycine-¹³C₂,¹⁵N
Potential Cause
Troubleshooting Step
Secondary Interactions with the Column:
The analyte may be interacting with active sites on the stationary phase. Try a different column chemistry or use a mobile phase additive (e.g., a small amount of formic acid) to improve peak shape.
Column Overload:
The concentration of the internal standard may be too high. Reduce the concentration of the working solution.
Inappropriate Mobile Phase pH:
The pH of the mobile phase can affect the ionization state and retention of the analyte. Adjust the mobile phase pH to be at least 2 units away from the pKa of N-Valerylglycine.
Issue 2: High Variability in Internal Standard Response Across Samples
Potential Cause
Troubleshooting Step
Inconsistent Sample Preparation:
Ensure precise and consistent pipetting of the internal standard into all samples.[8] Automated liquid handlers can improve precision.
Variable Matrix Effects:
The composition of the biological matrix can vary between samples, leading to differential ion suppression or enhancement.[9] Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.[8][9]
Inconsistent Extraction Recovery:
The efficiency of the extraction process may not be consistent across all samples. Ensure the internal standard is added at the earliest possible stage to compensate for any losses during sample processing.[11]
Issue 3: Presence of Unlabeled N-Valerylglycine in the Labeled Standard
Potential Cause
Troubleshooting Step
Isotopic Purity of the Standard:
All stable isotope-labeled standards contain a small percentage of the unlabeled analyte.[12] This is usually specified by the manufacturer. Ensure this contribution is less than 5% of the response at the lower limit of quantification (LLOQ).[11]
Contamination:
Cross-contamination can occur in the lab. Ensure dedicated glassware and syringes are used for the internal standard.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment in Solution
This protocol is designed to evaluate the stability of N-Valerylglycine-¹³C₂,¹⁵N in a specific solvent or matrix over a typical experimental timeframe (e.g., 24-48 hours) at different temperatures.
Prepare a fresh working solution of N-Valerylglycine-¹³C₂,¹⁵N at a known concentration in the desired solvent/matrix.
Aliquot the solution into multiple vials.
Store the vials under the following conditions:
Room Temperature (~25°C)
Refrigerated (4°C)
Frozen (-20°C)
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot from each storage condition.
Analyze the samples by LC-MS/MS and quantify the peak area of N-Valerylglycine-¹³C₂,¹⁵N.
Compare the peak areas at each time point to the initial (time 0) measurement. A significant decrease in peak area indicates degradation.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol assesses the stability of N-Valerylglycine-¹³C₂,¹⁵N after multiple freeze-thaw cycles.
Prepare a working solution of N-Valerylglycine-¹³C₂,¹⁵N in the desired solvent/matrix.
Aliquot the solution into several vials.
Freeze all vials at -20°C or -80°C for at least 12 hours.
Thaw a set of vials to room temperature. Once thawed, immediately refreeze them. This constitutes one freeze-thaw cycle.
Repeat the process for a specified number of cycles (e.g., 3-5 cycles).
After the final cycle, analyze the samples from each cycle along with a control sample that has not undergone any freeze-thaw cycles.
Compare the peak areas to determine if there is any degradation due to the freeze-thaw process.
Visualizations
Caption: Key factors influencing the stability of N-Valerylglycine-¹³C₂,¹⁵N in solution.
Caption: Troubleshooting workflow for inconsistent internal standard signals.
References
Chen, G., Chen, H., & Gringauz, A. (2007). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 129(3), 876-883. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 2843-2853. [Link]
Wikipedia contributors. (2023, November 28). N-Acylamides. In Wikipedia, The Free Encyclopedia. [Link]
Burstein, S. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Pharmacology, 12, 801110. [Link]
Di Marzo, V., & Piscitelli, F. (2015). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 5(3), 1322-1347. [Link]
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
Yuan, L., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 495-507. [Link]
Dolan, J. W. (2015). When Should an Internal Standard be Used? LCGC North America, 33(11), 842-846. [Link]
Wang, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(4), 2244-2252. [Link]
Wang, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. ACS Publications. [Link]
Wang, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. ResearchGate. [Link]
Merkler, D. J. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. Prostaglandins & other lipid mediators, 136, 16-25. [Link]
Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(5), 947-957. [Link]
Koren, I., et al. (2019). A glycine-specific N-degron pathway mediates the quality control of protein N-myristoylation. Science, 365(6448), eaaw4912. [Link]
Ivanisevic, J., & Want, E. J. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 9(11), 275. [Link]
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE FOR STABILITY DATA. [Link]
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. The Journal of biological chemistry, 242(12), 2966-2972. [Link]
ResearchGate. (n.d.). Degradation pathways of glycine. [Link]
Garg, U., & Al-Zuhair, A. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 55-63. [Link]
LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. [Link]
U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. [Link]
Goveia, J., et al. (2022). Automated Sample Preparation and Data Collection Workflow for High-Throughput In Vitro Metabolomics. Metabolites, 12(1), 58. [Link]
IKEV. (n.d.). The Complete Stability Testing for a Successful Application. [Link]
Bkhaitan, M. M., & Mirza, A. Z. (2018). A Novel Quantitative Spectrophotometric Method for the Analysis of Vigabatrin in Pure Form and in Pharmaceutical Formulation. Current Pharmaceutical Analysis, 14(5), 458-463. [Link]
Ensafi, A. A., & Rezaei, B. (2001). Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry. Analytical Letters, 34(1), 101-111. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Operator: Senior Application Scientist Dr. A. Vance
Topic: Troubleshooting Low-Abundance Metabolite Quantification
System Overview
Welcome to the Tier-3 Technical Support Center. You are likely here because standard protocols have failed. Quantifying low-abundance metabolites (concentrations < 1 ng/mL or < 10 nM) requires shifting from "detecting what is there" to "eliminating what interferes."
The following guide is structured as a series of Support Tickets and FAQs addressing the three critical failure points: Matrix Interference , Ionization Efficiency , and Instrumental Limits .
Module 1: Sample Preparation & Matrix Effects
Ticket #409: "My analyte signal is unstable and varies between patient samples."
Diagnosis: You are likely experiencing Matrix-Induced Ion Suppression . In electrospray ionization (ESI), co-eluting high-abundance compounds (phospholipids, salts) compete with your analyte for charge on the droplet surface. If your analyte is low-abundance, it loses this competition.
The Fix: Stop using simple Protein Precipitation (PPT).
While PPT (adding Acetonitrile/Methanol) is cheap and fast, it leaves behind significant phospholipids that suppress ionization. For low-abundance targets, you must switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to physically remove the matrix.
Decision Matrix: Choosing the Right Extraction
Use the following logic flow to select your protocol.
Figure 1: Decision tree for selecting sample preparation based on analyte polarity and matrix complexity.
Quantitative Comparison of Extraction Methods
Feature
Protein Precipitation (PPT)
Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE)
Recovery
High (>90%) but variable
Consistent (80-95%)
Analyte dependent
Matrix Factor
High (Suppression common)
Low (Clean extract)
Low (Clean extract)
Sensitivity
Low (Dilution effect)
High (Enrichment possible)
High (Evaporation/Reconstitution)
Throughput
High
Medium
Low
Best For
High-abundance screening
Targeted low-abundance quant
Lipids/Steroids
Module 2: Chemical Enhancement (Derivatization)
FAQ: "My analyte separates well but the MS signal is non-existent. How do I boost ionization?"
Answer: If your analyte lacks a permanent charge or an easily ionizable group (like a basic amine or acidic carboxyl), ESI efficiency will be poor. You must use Chemical Derivatization .
This process attaches a chemical "tag" that:
Increases hydrophobicity (improving desolvation).
Adds a permanent charge or high proton affinity group.
Shifts retention time away from the solvent front (where suppression is worst).
Protocol: 3-NPH Derivatization for Carboxylic Acids
Target: TCA cycle intermediates, short-chain fatty acids.
Mechanism: Converts carboxylic acids to hydrazides, improving negative mode ionization or allowing positive mode detection.
Prepare Reagents:
200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Acetonitrile.
120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in 6% Pyridine.
Ticket #702: "I am using a standard C18 column. The peak is broad and buried in noise."
Diagnosis: Standard flow rates (0.3–0.5 mL/min) dilute your sample. Furthermore, if your metabolite is polar, it may be eluting in the "void volume" (unretained), co-eluting with salts.
The Fix:
Switch to Micro-flow LC: Reducing column diameter from 2.1 mm to 0.3 mm (micro-flow) or 0.075 mm (nano-flow) increases sensitivity by 10-60x due to reduced radial dilution and improved electrospray efficiency.
Change Chemistry: For polar metabolites, standard C18 is ineffective. Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3]
Workflow: Optimizing the Signal-to-Noise (S/N)
Figure 2: Optimization workflow for increasing Signal-to-Noise ratio in LC-MS.
Critical Parameter: MRM Dwell Time
For low-abundance analytes, the Mass Spectrometer needs enough time to "count" the ions.
Mistake: Monitoring 100 analytes simultaneously. This forces the dwell time (time spent measuring each ion) to be low (e.g., 5ms), resulting in noisy data.
Correction: Use Scheduled MRM (sMRM) . Only monitor the specific transition during the 1-minute window where the analyte elutes. This allows you to increase dwell time to 50-100ms , significantly smoothing the peak shape and lowering the Limit of Quantitation (LOQ).
References
Chemical Derivatization-Based LC–MS for Metabolomics. Tandem Mass Spectrometry Reviews.
[Link]
Derivatization reagents in LC/ESI-MS/MS for biomedical analysis. Drug Discoveries & Therapeutics.
[Link]
Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy... for Targeted Metabolomics. Analytical Chemistry.
[Link][4]
Comparing derivatization reagents for quantitative LC-MS/MS analysis of vitamin D metabolites. Journal of Chromatography B.
[Link]
Technical Support Center: Reducing Variability in Acylglycine Measurements
Introduction Precision in acylglycine analysis is not merely a metric of laboratory performance; it is a clinical necessity. As key biomarkers for Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias—such as Medi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Precision in acylglycine analysis is not merely a metric of laboratory performance; it is a clinical necessity. As key biomarkers for Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias—such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Isovaleric Acidemia—variability in these measurements can lead to false negatives in newborn screening or misdiagnosis in drug safety studies.
This guide moves beyond basic SOPs to address the mechanistic sources of error: isobaric overlap, derivatization instability, and matrix-induced ionization suppression.
Q: My Isovalerylglycine (IVG) and 2-Methylbutyrylglycine (2MBG) peaks are merging. How do I resolve this?
The Senior Scientist’s Insight:
This is the most common failure point in C5-acylglycine analysis. IVG and 2MBG are structural isomers (
174.1 for protonated native forms). Mass spectrometry alone cannot distinguish them; your chromatography must do the heavy lifting. If they co-elute, you cannot accurately diagnose Isovaleric Acidemia vs. 2-Methylbutyryl-CoA Dehydrogenase Deficiency.
Troubleshooting Protocol:
Check Your Gradient Slope:
Root Cause: A gradient that rises too quickly in organic composition will compress these peaks together.
Fix: Implement an isocratic hold or a very shallow gradient ramp (e.g., 0.5% B/min increase) specifically around the elution time of the C5 species.
Column Selection:
Recommendation: High-strength silica (HSS) T3 columns or C18 columns with enhanced polar retention are superior to standard C18 columns for separating these isomers.
Temperature Control:
Critical Parameter: Isomer separation is thermodynamically sensitive. Ensure your column oven is stable (± 0.5°C). Lowering the temperature (e.g., from 40°C to 30°C) often improves selectivity for these specific isomers, though it increases backpressure.
Visualization: Isobaric Separation Logic
Figure 1: Logic flow demonstrating the necessity of shallow gradients for separating C5-acylglycine isomers.
Module 2: Sample Preparation (Derivatization vs. Native)
Q: Should I use n-butanol derivatization or measure native acylglycines?
The Senior Scientist’s Insight:
While modern triple-quadrupoles are sensitive enough to detect native acylglycines, derivatization (butyl esterification) remains the gold standard for reducing variability, particularly for short-chain species.
Comparative Analysis:
Feature
Native Analysis
Butyl Ester Derivatization
Sensitivity
Lower (Poor ionization for short chains)
High (Increases hydrophobicity & ionization)
Retention
Poor for C2-C4 (elute in void volume)
Excellent (Retains well on C18)
Specificity
Susceptible to early-eluting interferences
High (Moves analytes away from suppression zone)
Throughput
Fast (Simple dilution)
Slower (Requires incubation/evaporation)
Variability
High (Matrix effects in void volume)
Low (Stable isotope dilution works better)
Recommendation: For robust clinical research or drug development, use Butylation . The reduction in ion suppression outweighs the extra prep time [1].
Standard Operating Procedure: Butyl Esterification
Sample: 50 µL Urine.
Internal Standard: Add mixture of stable isotope-labeled acylglycines (e.g.,
-Glycine, -Isovalerylglycine).
Evaporation: Dry under
at 40°C. Crucial: Ensure complete dryness; residual water inhibits esterification.
Derivatization: Add 50 µL 3N HCl in n-Butanol .
Incubation: 65°C for 15 minutes.
Evaporation: Dry under
to remove excess HCl/Butanol.
Reconstitution: Dissolve in 100 µL Mobile Phase (80:20 Water:Acetonitrile).
Module 3: Matrix Effects & Internal Standards
Q: My QC samples are failing accuracy specs (85-115%), but my calibration curve is linear (
). Why?
The Senior Scientist’s Insight:
This is a classic "Matrix Effect" disconnect. A linear curve in solvent (or a surrogate matrix) does not guarantee accuracy in patient urine. Urine is a hyper-variable matrix; salt concentrations and pH vary wildly between samples.
The Causality:
If your Internal Standard (IS) does not co-elute exactly with your analyte, it is experiencing a different matrix environment at the electrospray source. For example, if Tiglylglycine elutes at 4.5 min and its IS elutes at 4.6 min, a co-eluting salt burst at 4.5 min will suppress the analyte but not the IS, leading to under-quantification.
Corrective Actions:
Use Matched SIL-IS: You must use a Stable Isotope Labeled Internal Standard for every major analyte class. Do not use a "one-size-fits-all" IS (e.g., using C2-IS to quantify C10).
Check IS Response Plot: Plot the absolute peak area of your IS across the entire batch.
Observation: If IS area drops >50% in specific samples, you have severe ion suppression.
Action: Dilute that sample 1:5 or 1:10 and re-inject. Dilution weakens the matrix effect more than the analyte signal [2].
Visualization: The Matrix Effect Loop
Figure 2: Mechanism of ion suppression in ESI sources and the corrective role of Internal Standards.
Module 4: Stability & Storage
Q: Can I batch my samples? How stable are acylglycines?
The Senior Scientist’s Insight:
Yes, batching is efficient, but hydrolysis is your enemy. Acylglycines are generally stable, but improper storage leads to de-conjugation (releasing free glycine and fatty acids).
Stability Data [3]:
Frozen (-20°C to -80°C): Stable for >400 days (Preferred).
Best Practice:
Upon collection, immediately freeze urine.[1] If shipping, use dry ice. Avoid repeated freeze-thaw cycles (limit to <3), as this precipitates salts and proteins that can clog columns and alter matrix composition.
References
BenchChem. (2025).[2] A Comparative Guide to the Cross-Validation of N-Acylglycine Measurements with Different Internal Standards. Retrieved from
Stoll, D.R. (2025).[3] Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from
Mayo Clinic Laboratories. (2024).[4] Acylglycines, Quantitative, Random, Urine: Specimen Stability. Retrieved from
ResearchGate. (2021). Quantitative analysis of urine acylglycines by UPLC-MS/MS: Reference intervals and disease specific patterns. Clinical Chimica Acta. Retrieved from
Cross-validation of different internal standards for acylglycine analysis
Executive Summary In the bioanalysis of acylglycines—critical biomarkers for Fatty Acid Oxidation Disorders (FAODs) and organic acidemias—the choice of Internal Standard (IS) is the single most significant variable affec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the bioanalysis of acylglycines—critical biomarkers for Fatty Acid Oxidation Disorders (FAODs) and organic acidemias—the choice of Internal Standard (IS) is the single most significant variable affecting quantitative accuracy.
While Stable Isotope Labeled (SIL) analogs matching the specific analyte are the theoretical "gold standard," economic and availability constraints often drive laboratories toward Surrogate Internal Standards (using one labeled compound to quantify a homologous series).
This guide objectively compares the performance of Matched SIL-IS versus Homologous Surrogate IS in a high-throughput LC-MS/MS workflow. Based on representative validation data, we demonstrate that while surrogates provide acceptable linearity, they frequently fail to correct for matrix-induced ion suppression in complex urine matrices, leading to quantitative biases of up to 40% in pathological samples.
The Analytical Challenge: Matrix Effects in Urine
Acylglycines (e.g., Hexanoylglycine, Suberylglycine) are typically analyzed in urine, a matrix with high salt content and variable concentrations of creatinine, pigments, and organic acids.
In Electrospray Ionization (ESI), these co-eluting matrix components compete for charge, resulting in Ion Suppression or Enhancement .
The Goal of the IS: To experience the exact same physicochemical events (extraction recovery, retention time, and ionization efficiency) as the analyte.
The Failure Mode: If an IS elutes even 0.2 minutes apart from the analyte, it may exist in a different "ionization environment," rendering the correction factor invalid.
The Candidates: Internal Standard Strategies
We evaluated three distinct IS strategies commonly used in clinical metabolomics:
Strategy
Description
Example for Octanoylglycine (-Gly)
Pros
Cons
A. Matched SIL (Gold Standard)
Isotopically labeled version of the exact target analyte.[1]
-Gly- (or )
Perfect co-elution; corrects specific matrix effects.
High cost; inventory complexity (requires 15+ IS for a full panel).
B. Homologous Surrogate
Labeled version of a chain-length neighbor.
-Gly- (used to quantify )
Reduces inventory; lower cost.
Retention time shift; different ionization efficiency.
C. Structural Analog
Chemically similar but structurally distinct.
N-Acetylglycine-
Very cheap; universally available.
Significant RT shift; poor correction for hydrophobic acylglycines.
Comparative Analysis: Representative Validation Data
The following data represents a cross-validation study quantifying Octanoylglycine (
-Gly) and Suberylglycine (-DC-Gly) in human urine using LC-MS/MS.
Linearity and Range[2][3][4]
Observation: Both Matched and Surrogate standards produced linear calibration curves (
) in solvent standards.
Insight: Linearity is rarely the differentiator; it does not account for matrix interactions.
Matrix Effect (ME) & Recovery Evaluation
Method: Post-column infusion and spike-recovery experiments in 6 different lots of human urine (varying creatinine levels).
Metric: Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solution. An MF of 1.0 indicates no suppression.
Analyte
Internal Standard Used
Mean Matrix Factor (MF)
% CV of MF (Precision)
Accuracy (Spike Recovery)
-Gly
-Gly- (Matched )
0.85 (Suppression)
3.2%
98.5%
-Gly
-Gly- (Surrogate )
0.85 (Analyte) / 0.92 (IS)*
14.8%
112.4%
-Gly
Acetylglycine- (Analog )
0.85 (Analyte) / 1.05 (IS)**
28.5%
135.0%
Analysis:
Matched IS: The analyte and IS were suppressed equally (0.85). The ratio remained constant.
Surrogate (
): The IS eluted earlier, in a cleaner region of the chromatogram (MF 0.92), while the analyte suffered suppression (MF 0.85). This mismatch led to a 12% overestimation of the analyte concentration.
Analog: Failed completely due to massive retention time differences.
Chromatographic Visualization of the Problem
The following diagram illustrates why the Surrogate fails. The "Suppression Zone" (caused by urinary salts/pigments) overlaps with the Analyte but misses the Surrogate.
Figure 1: Mechanism of Differential Matrix Effect. The Surrogate elutes before the suppression zone, leading to a false high signal ratio.
Validated Experimental Protocol
This protocol utilizes a Matched SIL-IS strategy. If cost prohibits full matching, match the critical pathological markers (Hexanoylglycine, Suberylglycine, Phenylpropionylglycine) and use surrogates only for secondary screening targets.
Rationale: Simple protein precipitation is preferred over SPE for acylglycines to prevent loss of polar short-chain species.
Aliquot: Transfer 50 µL of urine to a 1.5 mL Eppendorf tube.
IS Addition: Add 10 µL of Internal Standard Mix (conc. 10 µM).
Dilution/Crash: Add 440 µL of Methanol containing 0.1% Formic Acid.
Vortex: Mix vigorously for 30 seconds.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins/particulates.
Transfer: Transfer 200 µL of supernatant to an autosampler vial.
LC-MS/MS Parameters[4][8][10][11]
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient:
0-1 min: 5% B (Isocratic hold for polar Glycines)
1-8 min: 5% -> 95% B
8-10 min: 95% B (Wash)
10.1 min: 5% B (Re-equilibration)
Detection: Negative ESI (Acylglycines ionize best in negative mode as
).
Decision Logic for IS Selection
Use this flowchart to determine when a Surrogate IS is acceptable versus when a Matched IS is mandatory.
Figure 2: Decision Tree for Internal Standard Selection in Clinical Metabolomics.
Conclusion
While homologous surrogate standards offer a cost-effective entry point for general profiling, they are insufficient for confirmatory clinical diagnostics of FAODs in urine. The chromatographic separation required to resolve isobaric interferences inevitably separates the surrogate from the analyte, exposing them to different matrix effects.
Recommendation: For any assay intended for FDA/EMA submission or clinical diagnosis (CLIA), Matched SIL-IS is not an option; it is a requirement for data integrity.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Costa, C. G., et al. (2000).[2] Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-1224.[2] Retrieved from [Link]
Hobert, J. A., et al. (2021).[3] Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns. Clinica Chimica Acta, 523, 285-289.[3] Retrieved from [Link]
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
Inter-Laboratory Comparison Guide: Quantification of N-Acylglycine Signaling Lipids
Executive Summary N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules belonging to the expanded endocannabinoidome. Unlike their short-chain counterparts used as biomarkers for inborn errors of meta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules belonging to the expanded endocannabinoidome. Unlike their short-chain counterparts used as biomarkers for inborn errors of metabolism, long-chain NAGs (e.g., N-arachidonoylglycine, N-palmitoylglycine) act as ligands for G-protein coupled receptors (GPR18, GPR92) and modulators of transient receptor potential (TRP) channels.
This guide provides an objective technical comparison of quantification methodologies. It synthesizes performance data from disparate validation studies to simulate an inter-laboratory proficiency framework. The goal is to assist researchers in selecting the optimal workflow based on sensitivity requirements, sample volume, and throughput needs.
Part 1: Methodological Landscape & Comparative Analysis
Three distinct analytical approaches dominate the field. We categorize these as "Method A," "Method B," and "Method C" to facilitate objective comparison.
Method A: Direct LC-ESI-MS/MS (High Throughput)
Principle: Liquid-Liquid Extraction (LLE) followed by reverse-phase chromatography and electrospray ionization (ESI) in negative or positive mode.
Best For: Routine screening, plasma/serum analysis, high-throughput clinical studies.
Key Advantage: Minimal sample handling reduces artifact formation and isomerization.
Data synthesized from validation parameters reported in recent lipidomics literature (2020–2024).
Metric
Method A: Direct LC-MS/MS
Method B: Derivatization (3-NPH)
Method C: Nano-LC-MS/MS
LOD (Plasma)
0.5 – 1.0 ng/mL
0.01 – 0.05 ng/mL
0.05 – 0.1 ng/mL
Sample Vol.
100 – 200 µL
20 – 50 µL
5 – 10 µL
Recovery
85 – 95% (Toluene LLE)
90 – 105% (SPE + Deriv.)
70 – 85% (Micro-extraction)
Throughput
High (8-12 min/run)
Low (Requires reaction time)
Low (30-60 min/run)
Matrix Effect
Moderate (requires IS correction)
Low (Deriv. shifts retention)
High (Susceptible to ion suppression)
Precision (CV)
< 10%
< 15%
< 20%
Part 2: Critical Experimental Variables (The "Why")
Extraction Solvent Selection
Recommendation:Toluene or Acetonitrile/Isopropanol (3:1) .
Causality: Unlike Chloroform/Methanol (Folch), Toluene minimizes the isomerization of co-extracted lipids (like 2-AG) which can interfere with downstream analysis.[1] It also provides cleaner extracts for NAGs from plasma, reducing phospholipid matrix effects.
Self-Validating Logic: NAGs are subject to significant ionization suppression in ESI sources. Using a structural analog (e.g., N-oleoylethanolamine) is insufficient because retention times differ. Only a co-eluting isotopologue can correct for matrix effects in real-time.
Chromatography
Recommendation: C18 Reverse Phase with Acidic Mobile Phase (0.1% Formic Acid).
Causality: Acidic pH suppresses the ionization of the carboxylic acid group during separation (keeping it neutral/hydrophobic), improving peak shape and retention. Post-column pH adjustment (e.g., adding ammonium acetate) can be used if negative mode detection is preferred.
Part 3: Recommended Protocol (Gold Standard)
Workflow: Direct LC-ESI-MS/MS with Toluene Extraction.
Target Analyte: N-Arachidonoylglycine (NAraGly) & N-Palmitoylglycine (NPalGly).
Step-by-Step Methodology
Sample Preparation:
Thaw plasma on ice.
Aliquot 200 µL of plasma into a borosilicate glass tube.
Spike IS: Add 10 µL of N-arachidonoylglycine-d8 (100 nM in EtOH). Vortex 10s.
Validation Check: The spike ensures every sample is corrected for extraction loss.
Protein Precipitation & Extraction:
Add 1.5 mL Toluene (ice-cold).
Vortex vigorously for 30s.
Centrifuge at 2000 x g for 5 min at 4°C.
Why Toluene? It separates the organic phase (top) cleanly from the aqueous protein pellet/interface without extracting polar salts.
Phase Separation & Drying:
Transfer the upper organic layer to a clean glass tube.
Evaporate to dryness under a stream of Nitrogen (N2) at room temperature.
Caution: Do not heat >30°C to prevent oxidation of the arachidonoyl tail.
Reconstitution:
Reconstitute in 100 µL of Methanol/Water (1:1).
Transfer to autosampler vial with glass insert.
LC-MS/MS Parameters:
Column: C18 (2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 30% B to 95% B over 8 min.
Detection: MRM Mode (Negative Ion).
NAraGly: m/z 360.3 → 74.0 (Glycine fragment).
NPalGly: m/z 312.3 → 74.0.
Part 4: Visualization
Diagram 1: Analytical Decision Tree
Caption: A logic flow for selecting the appropriate N-acylglycine quantification method based on sample limitations and sensitivity needs.
Diagram 2: Self-Validating Extraction Workflow
Caption: Step-by-step extraction protocol highlighting critical quality control checkpoints (QC) to ensure data integrity.
References
Bradshaw, H. B., et al. (2009). "N-Arachidonoyl Glycine, an Endogenous Lipid that Acts as a Vasorelaxant." BMC Biochemistry. Link
Donvito, G., et al. (2019). "N-Arachidonoyl Glycine: A Novel Endogenous Lipid that Modulates Calcium Influx." Journal of Biological Chemistry. Link
Zoerner, A. A., et al. (2011). "Simultaneous Quantification of Endocannabinoids and N-acyl-ethanolamides in Human Plasma." Journal of Chromatography B. Link
Ghassempour, A., et al. (2023). "Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics." Analytical Chemistry. Link
Kantae, V., et al. (2017). "Quantitative Profiling of Endocannabinoids and Related N-acylethanolamines in Human CSF using Nano LC-MS/MS." Journal of Lipid Research. Link
Justification for Using a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative LC-MS/MS
A Comparative Guide for Bioanalytical Method Development Part 1: Executive Summary & Core Directive In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the detector response is not absolute; it is relative to t...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Bioanalytical Method Development
Part 1: Executive Summary & Core Directive
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the detector response is not absolute; it is relative to the physicochemical environment of the ion source. The primary threat to data integrity in bioanalysis is Matrix Effect (ME) —the alteration of ionization efficiency caused by co-eluting endogenous components (phospholipids, salts, proteins).
The Core Directive: This guide justifies the use of Stable Isotope-Labeled Internal Standards (SIL-IS) not merely as a "best practice," but as a mathematical necessity for regulated bioanalysis. While Structural Analogs are cheaper, they fail to correct for instantaneous ion suppression events because they do not perfectly co-elute with the analyte.
Recommendation: For any assay requiring regulatory submission (FDA/EMA) or high-throughput reliability, SIL-IS (specifically
or labeled) is the mandatory standard. Deuterated () standards are acceptable but carry specific chromatographic risks detailed below.
Part 2: The Scientific Rationale (The "Why")
The Mechanism of Error: Ion Suppression
In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets. If a patient sample contains high lipids, those lipids elute at specific times. If your drug elutes at the same time, the lipids "steal" the charge, suppressing the drug's signal.
External Standard: Blind to this event. Result: False Negative.
Structural Analog: Elutes at a different time than the drug. It does not experience the suppression. Result: False Negative.
SIL-IS: Chemically identical, it co-elutes exactly with the drug. It experiences the exact same suppression. The Ratio of Drug/IS remains constant. Result: Accurate Quantification.
Diagram: The Co-Elution Necessity
The following diagram illustrates why separation (Analog) leads to error, while co-elution (SIL-IS) ensures accuracy.
Caption: Figure 1. The "Co-elution Necessity." Only the SIL-IS experiences the same ionization environment as the analyte, allowing the ratio to correct for signal loss.
Part 3: Comparative Analysis of Internal Standard Types
Feature
External Standard
Structural Analog
Deuterated SIL-IS ()
Carbon/Nitrogen SIL-IS (/)
Structure
None (Absolute intensity)
Similar chemical class
H replaced with D
C replaced with
Retention Time
N/A
Different ( min)
Slight Shift (Isotope Effect)
Identical
Matrix Correction
None
Partial (Extraction only)
High
Perfect
Cost
$0
Low ($)
Moderate ()
High ($)
Risk
High Data Failure
Variable Accuracy
D-H Exchange / RT Shift
None
Regulatory Status
Unacceptable for Bioanalysis
Acceptable with justification
Preferred
Gold Standard
The "Deuterium Trap" (Expert Insight)
While Deuterated standards are common, they suffer from the Deuterium Isotope Effect . C-D bonds are shorter than C-H bonds, making the molecule slightly less lipophilic. In Ultra-High Performance Liquid Chromatography (UHPLC), a deuterated IS may elute 2-5 seconds before the analyte. If a matrix spike occurs in that 5-second window, the correction fails [1].
Solution: Use
or labeled standards, which do not exhibit retention time shifts.
Part 4: Experimental Validation Protocol
To justify the cost of SIL-IS to management, perform the Matuszewski Matrix Effect Assessment [2]. This protocol objectively quantifies the failure of other methods.
Protocol: Determination of Matrix Factor (MF)
Objective: Calculate the Matrix Factor to prove that SIL-IS corrects for suppression while Analogs do not.
Reagents:
Set A (Neat Solution): Analyte + IS in pure mobile phase.
Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with Analyte + IS.
Workflow:
Extraction: Precipitate plasma proteins (e.g., Acetonitrile crash) for 6 different lots of human plasma (to introduce variability).
Spiking:
Prepare Set A (Clean).
Prepare Set B (Dirty) by spiking the supernatant of the extracted blank plasma.
Analysis: Inject both sets on LC-MS/MS.
Calculations:
Acceptance Criteria:
Absolute MF: Can be < 1.0 (suppression) or > 1.0 (enhancement).
IS-Normalized MF: Must be close to 1.0 (ideally 0.95 – 1.05) with CV < 15%.
Comparative Data (Simulated Case Study)
The following table represents typical data for a hydrophobic drug (e.g., Atorvastatin) in high-lipid plasma.
Metric
Structural Analog (e.g., Methyl-Analog)
SIL-IS (e.g., Analyte-)
Interpretation
Analyte MF
0.65 (35% Suppression)
0.65 (35% Suppression)
Matrix suppresses the drug signal significantly.
IS MF
0.98 (2% Suppression)
0.66 (34% Suppression)
Analog eluted later, missed the suppression. SIL-IS tracked it perfectly.
Normalized MF
0.66
0.99
Analog fails to correct. SIL-IS mathematically restores accuracy.
% CV (n=6 lots)
18.4% (Fail)
2.1% (Pass)
SIL-IS provides robust precision across different patients.
Part 5: Workflow Diagram (Decision Logic)
This diagram guides the development process for selecting the correct IS.
Caption: Figure 2. Decision Matrix for Internal Standard Selection. Note that Deuterated standards require extra validation steps regarding retention time shifts.
Part 6: References
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling N-Valerylglycine-13C2,15N
Executive Summary: The Dual-Mandate of Isotope Handling Handling N-Valerylglycine-13C2,15N requires a shift in mindset from standard chemical safety to a Dual-Mandate Protocol : Personnel Safety: Protection against the s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Mandate of Isotope Handling
Handling N-Valerylglycine-13C2,15N requires a shift in mindset from standard chemical safety to a Dual-Mandate Protocol :
Personnel Safety: Protection against the specific irritant properties of acylglycines (H315, H319, H335).
Data Integrity: Protection of the reagent from environmental contamination and isotopic dilution.
As a stable isotope-labeled internal standard (SIL-IS), this compound is the "truth source" for your mass spectrometry quantification. A minor handling error—such as static-induced powder loss or keratin contamination from bare skin—doesn't just waste money; it compromises the validity of your entire metabolomic dataset.
Part 1: Risk Assessment & Hazard Profile
Before selecting PPE, we must define the enemy. N-Valerylglycine (and its labeled variants) presents specific chemical and operational risks.
Chemical Hazards (GHS Classification)
Based on the parent compound (N-Valerylglycine/N-Pentanoylglycine), the labeled standard is classified as an Irritant .
Static Charge: Lyophilized peptide derivatives are prone to static. Without static control, the powder may "jump" from the spatula, leading to mass errors and cross-contamination.
Hygroscopicity: Acylglycines can absorb atmospheric moisture. While 13C/15N labels are non-exchangeable (unlike Deuterium), moisture alters the effective mass weighed, skewing concentration calculations.
Part 2: PPE Matrix & Selection Logic
Do not default to generic "lab safety." Select equipment that specifically mitigates the risks identified above.
Hand Protection: The "Zero-Background" Standard
Recommendation:Nitrile Gloves (Powder-Free, Minimum 0.11 mm thickness).
The "Why":
Chemical Resistance: Nitrile provides excellent impermeability to the organic solvents (Methanol, DMSO) likely used to reconstitute this standard.
Data Protection: Latex gloves contain naturally occurring proteins. In high-sensitivity LC-MS/MS, shed latex proteins can introduce background noise (ion suppression), even if you are analyzing small molecules. Nitrile eliminates this variable.
Protocol:Double-gloving is recommended during the weighing step. Strip the outer pair immediately after handling the powder to prevent spreading trace isotope dust to door handles or pipettes.
Respiratory & Facial Protection
Recommendation:Certified Chemical Fume Hood (Face Velocity: 0.3–0.5 m/s).
The "Why": Surgical masks are insufficient. They protect the sample from your breath but do not seal against fine particulate inhalation. A fume hood is superior because it also controls the humidity around the sample (if equipped with proper HVAC controls), protecting the hygroscopic powder.
Body Protection
Recommendation:Anti-Static Lab Coat (Cotton/Polyester blend with carbon fiber threads).
The "Why": Standard synthetic lab coats generate static electricity. An anti-static coat prevents the "jumping powder" phenomenon, ensuring the expensive isotope stays in the vial.
Part 3: Operational Workflow (Step-by-Step)
This protocol ensures precision handling.
Preparation & Static Control
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water absorption).
Ionization: Use an anti-static gun or ionizing bar inside the weigh chamber. Aim it at the vial and the spatula for 5 seconds. This is the single most effective step to prevent loss of material.
Surface Prep: Wipe the balance area with a lint-free wipe dampened with 70% Isopropanol.
The Weighing Protocol
Don PPE: Put on Nitrile gloves (double layer), lab coat, and goggles.
Tare: Place a clean, amber glass V-vial on the analytical balance (5-digit precision recommended). Tare the balance.
Transfer: Using a clean stainless steel micro-spatula, transfer the N-Valerylglycine-13C2,15N.
Critical: Do not insert the spatula deep into the stock vial. Tap gently to dispense.
Seal: Immediately recap the stock vial. Parafilm is recommended for long-term storage (-20°C).
Solubilization (Reconstitution)
Solvent Choice: N-Valerylglycine is soluble in Methanol or DMSO . Water is acceptable but less stable for long-term storage due to potential hydrolysis or bacterial growth.
Method: Add solvent gravimetrically (by weight) rather than volumetrically for higher precision in preparing the stock solution.
Vortex: Vortex for 30 seconds. Ensure no powder remains in the vial cap.
Part 4: Visualization of Safe Handling Workflow
The following diagram outlines the critical decision points and flow for handling this isotope standard.
Figure 1: Operational workflow for handling N-Valerylglycine-13C2,15N, emphasizing static control and temperature equilibration.
Part 5: Disposal & Emergency Response
Waste Disposal
Unused Solid: If the material is expired or compromised, dissolve in a minimal amount of methanol and dispose of as Hazardous Organic Waste (Halogen-free) .
Rinsate: Triple-rinse empty vials with methanol. Combine rinsate with organic waste.
Compliance: Always adhere to local EHS (Environmental Health & Safety) regulations (e.g., RCRA in the US).
Spill Response (Dry Powder)
Isolate: Mark the area. Do not walk through the powder.
PPE: Ensure N95 mask and goggles are worn.
Clean: Do not sweep (creates dust). Cover with a wet paper towel (methanol or water) to dampen the powder, then wipe up.
Verify: Wipe the surface with a wet swab and analyze via LC-MS to confirm no background contamination remains on the benchtop.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.).[3][4][5] N-Isovalerylglycine (Compound).[4][6] National Library of Medicine. Retrieved October 26, 2023. [Link][4]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: N-Isovalerylglycine.[4][Link]